Technical Documentation Center

Octahydro-1H-inden-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Octahydro-1H-inden-1-one
  • CAS: 2826-65-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Octahydro-1H-inden-1-one

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of octahydro-1H-inden-1-one. Designed for researchers, chemists, and professionals in drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of octahydro-1H-inden-1-one. Designed for researchers, chemists, and professionals in drug development, this document delves into the foundational principles governing the chemical shifts in this saturated bicyclic ketone. We explore the profound influence of stereochemistry, particularly the distinction between cis and trans ring fusions, on the spectral output. This guide offers not only theoretical insights but also a detailed, field-proven experimental protocol for acquiring and processing high-quality NMR data. By integrating fundamental theory with practical application, this document serves as an essential resource for the unambiguous structural elucidation of octahydro-1H-inden-1-one and related bicyclo[4.3.0]nonane systems.

Introduction: The Structural Significance of a Bicyclic Ketone

Octahydro-1H-inden-1-one, a saturated derivative of indanone, represents a common bicyclo[4.3.0]nonane core structure found in numerous natural products and synthetic intermediates. The structural rigidity and stereochemical complexity of this framework make NMR spectroscopy an indispensable tool for its characterization. The molecule exists primarily as two diastereomers, defined by the fusion of the six-membered and five-membered rings: cis-octahydro-1H-inden-1-one and trans-octahydro-1H-inden-1-one.[1][2][3][4] These isomers, while possessing the same molecular formula and connectivity, exhibit distinctly different spatial arrangements, leading to unique and diagnostic NMR spectra.[5]

Understanding the nuances of their ¹H and ¹³C NMR spectra is critical for confirming stereochemistry, assessing purity, and elucidating the structure of more complex derivatives. This guide will systematically dissect the factors that control the chemical shifts and coupling constants in these isomers, providing a logical framework for spectral assignment.

Foundational Principles: Decoding the Spectra of Bicyclic Systems

The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In a rigid bicyclic system like octahydro-1H-inden-1-one, several key factors dictate these environments.

  • Stereochemistry: The relative orientation of the fused rings (cis vs. trans) is the single most dominant factor. It alters the bond angles and dihedral angles throughout the molecule, placing each proton and carbon in a unique position relative to other atoms and functional groups.

  • Magnetic Anisotropy: The carbonyl (C=O) group possesses significant magnetic anisotropy.[6][7][8] This means it induces a local magnetic field that is not uniform in all directions. Nuclei located in the "shielding cone" (typically above and below the plane of the C=O bond) will experience a weaker effective magnetic field and resonate at a lower chemical shift (upfield). Conversely, nuclei in the "deshielding zone" (in the plane of the C=O bond) will experience a stronger field and resonate at a higher chemical shift (downfield).[9] The fixed, differing geometries of the cis and trans isomers cause their respective protons to experience this anisotropic effect differently.

  • Steric Compression: When non-bonded atoms are forced into close proximity, their electron clouds can repel, causing a distortion that deshields the involved nuclei.[10][11] This through-space effect can be a valuable diagnostic tool for determining stereochemical relationships.

The Diastereomers of Octahydro-1H-inden-1-one

The primary isomers of concern are the cis and trans forms, which arise from the stereochemistry at the bridgehead C-H bonds (C3a and C7a using IUPAC numbering for the indenone parent). The diagram below illustrates these fundamental structures.

G cluster_cis cis-Octahydro-1H-inden-1-one cluster_trans trans-Octahydro-1H-inden-1-one cis_img trans_img

Caption: Key diastereomers arising from ring fusion.

Spectral Analysis and Assignment Strategy

A definitive assignment of the complex, overlapping signals in the ¹H and ¹³C NMR spectra of octahydro-1H-inden-1-one requires a multi-faceted approach, combining 1D and 2D NMR experiments. While a complete, universally published dataset is elusive, we can establish expected chemical shift regions based on established principles and data from analogous compounds.[12][13][14]

Expected Chemical Shifts

The following table summarizes the anticipated chemical shift ranges for the carbons and protons of both the cis and trans isomers. The primary distinction lies in the conformationally dependent shifts of the bridgehead and methylene protons.

Position Atom Type Expected ¹H Shift Range (ppm) Expected ¹³C Shift Range (ppm) Key Influences
C1Carbonyl (C=O)-215 - 222Carbonyl functionality.[15]
C2Methylene (-CH₂-)2.2 - 2.638 - 45α to carbonyl (deshielded).
C3Methylene (-CH₂-)1.8 - 2.222 - 28β to carbonyl.
C3aBridgehead (-CH-)2.5 - 3.045 - 55Highly sensitive to ring fusion stereochemistry.
C4, C5, C6Methylene (-CH₂-)1.2 - 1.924 - 32Aliphatic region; complex overlapping signals.
C7Methylene (-CH₂-)1.2 - 1.925 - 35Adjacent to bridgehead.
C7aBridgehead (-CH-)2.0 - 2.540 - 50α to carbonyl, sensitive to ring fusion.
Utilizing 2D NMR for Unambiguous Assignment

Given the significant signal overlap in the ¹H NMR spectrum, 2D NMR experiments are not just helpful; they are essential for a confident assignment.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is the primary tool for tracing the connectivity of protons within each ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a powerful method for assigning carbon shifts based on their known proton assignments.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for identifying the connectivity of quaternary carbons (like the C=O group) and for linking different spin systems together across the bridgehead carbons.[16]

Experimental Protocol for High-Resolution NMR

Adherence to a rigorous experimental protocol is paramount for obtaining high-quality, reproducible NMR data suitable for detailed structural analysis.

Sample Preparation

The quality of the final spectrum is dictated by the quality of the initial sample preparation.[17]

  • Weighing: Accurately weigh the sample. For ¹H NMR, 5-25 mg is typically sufficient. For ¹³C NMR, especially without extended acquisition times, 50-100 mg is recommended.[18]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. The deuterated solvent provides the deuterium lock signal for the spectrometer.[19]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[19]

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra.[18]

  • Filtration: To ensure magnetic field homogeneity, the solution must be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid particles will degrade spectral resolution, leading to broad peaks.[17]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Workflow

The following workflow outlines the logical progression from sample preparation to final data analysis.

G prep 1. Sample Preparation (Weigh, Dissolve, Filter) tube 2. Transfer to NMR Tube prep->tube spectrometer 3. Insert into Spectrometer (Lock, Tune, Shim) tube->spectrometer acq_1d 4. Acquire 1D Spectra (¹H, ¹³C, DEPT) spectrometer->acq_1d acq_2d 5. Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d process 6. Data Processing (FT, Phase, Baseline Correction) acq_2d->process assign 7. Spectral Analysis & Assignment process->assign

Caption: Standard workflow for NMR structural elucidation.

Recommended Spectrometer Parameters (500 MHz)

The following are starting parameters that should be optimized based on sample concentration and desired resolution.

¹H NMR Acquisition:

  • Pulse Program: zg30 (standard 30-degree pulse)

  • Spectral Width (SW): 12 - 16 ppm

  • Acquisition Time (AQ): 3 - 4 seconds

  • Relaxation Delay (D1): 2 - 5 seconds

  • Number of Scans (NS): 8 - 16

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: zgpg30 (proton-decoupled with 30-degree pulse)

  • Spectral Width (SW): 0 - 220 ppm

  • Acquisition Time (AQ): 1 - 2 seconds

  • Relaxation Delay (D1): 2 - 5 seconds (use a longer delay for better quantification of carbonyls)

  • Number of Scans (NS): 1024 or higher, depending on concentration

  • Temperature: 298 K

Data Processing
  • Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by FT.

  • Phasing: Manually adjust the phase of the spectrum to ensure all peaks have a pure, positive absorption lineshape.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. In the absence of TMS, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[20]

Conclusion

The structural elucidation of octahydro-1H-inden-1-one serves as an excellent case study in the application of advanced NMR techniques to complex alicyclic systems. A thorough analysis, grounded in the fundamental principles of stereochemistry and magnetic anisotropy, is essential for differentiating its diastereomers. While 1D spectra provide an initial overview, the strategic use of 2D correlation experiments like COSY, HSQC, and HMBC is indispensable for complete and unambiguous assignment of all ¹H and ¹³C resonances. The detailed experimental protocol provided herein establishes a self-validating system for acquiring high-fidelity data, ensuring that researchers and scientists can confidently determine the structure and stereochemistry of this important bicyclic ketone and its analogues.

References

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

  • Servier. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Publishing. Retrieved from [Link]

  • Ma, D., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Request PDF. Retrieved from [Link]

  • Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1983). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. RSC Publishing. Retrieved from [Link]

  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. Retrieved from [Link]

  • MDPI. (2024). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. MDPI. Retrieved from [Link]

  • Semantic Scholar. (1988). Stereochemical Analysis of Alicyclic Compounds by C-13 NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • Scribd. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. Retrieved from [Link]

  • The University of Queensland. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. UQ eSpace. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Semantic Scholar. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Retrieved from [Link]

  • SpringerLink. (2023). Improving the accuracy of 31 P NMR chemical shift calculations by use of scaling methods. Retrieved from [Link]

  • MDPI. (2021). 2D Solid-State HETCOR 1H-13C NMR Experiments with Variable Cross Polarization Times as a Tool for a Better Understanding of the Chemistry of Cellulose-Based Pyrochars—A Tutorial. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octahydro-1H-inden-1-one. PubChem. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, octahydro-. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, octahydro-, cis-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the two isomers: (a) 7b (syn) and (b) 5b (anti). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, octahydro-, cis-. NIST WebBook. Retrieved from [Link]

  • ScienceDirect. (1982). The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. Retrieved from [Link]

  • University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PMC. Retrieved from [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Wiley Online Library. (2002). Hydroacridines: Part 23†. 1H and 13C NMR spectra of sym-octahydroacridine, its 9-(3. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • MDPI. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Indene, 1-ethylideneoctahydro-7a-methyl-, cis-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, octahydro-. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, octahydro-, trans-. NIST WebBook. Retrieved from [Link]

  • International Society for Magnetic Resonance in Medicine. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. PMC. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of cis- vs trans-Octahydro-1H-inden-1-one: A Comprehensive Mechanistic and Experimental Guide

Executive Summary The thermodynamic stability of bicyclic ring systems is a foundational concept in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs), particularly steroid scaffolds and te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of bicyclic ring systems is a foundational concept in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs), particularly steroid scaffolds and terpenoids. While the parent bicyclo[4.3.0]nonane (hydrindane) system generally favors the trans-fused isomer due to the minimization of gauche interactions, the introduction of an sp2 -hybridized carbonyl center fundamentally alters this energetic landscape.

This whitepaper provides an in-depth analysis of the thermodynamic stability of octahydro-1H-inden-1-one (commonly known as 1-hydrindanone). By synthesizing empirical equilibration data with conformational mechanics, we demonstrate why the cis-isomer is thermodynamically favored, dissect the discrepancies between computational models and experimental reality, and provide a self-validating protocol for laboratory verification.

Conformational Mechanics and the 1-Hydrindanone Anomaly

To understand the thermodynamic preference of 1-hydrindanone, one must analyze the causality of ring strain and conformational flexibility.

In a standard hydrindane system, the trans isomer is more stable than the cis isomer by approximately 1.0 kcal/mol [1]. However, placing a carbonyl group at the C1 position (adjacent to the C7a ring junction) reverses this stability profile.

  • The Rigid trans Isomer: The trans-fused cyclopentanone ring is conformationally locked. The sp2 carbonyl carbon at C1 prefers a 120° bond angle, but the rigid trans-diaxial-like fusion forces the five-membered ring into a highly strained geometry. This exacerbates both angle strain at C1 and torsional strain along the C1–C7a bond.

  • The Flexible cis Isomer: The cis-fused system is conformationally flexible and exists in a dynamic equilibrium between two distinct chair-envelope conformations (often referred to as the "steroid" and "non-steroid" forms). This flexibility allows the molecule to adopt a geometry that relieves the eclipsing interactions introduced by the C1 carbonyl. Furthermore, the population of two conformational states increases the entropy ( S ) of the cis isomer, lowering its overall Gibbs free energy ( ΔG ) relative to the rigid trans conformer.

Consequently, base-catalyzed epimerization at the C7a bridgehead consistently drives the system toward the cis-isomer as the thermodynamic sink.

The Computational vs. Experimental Discrepancy

A critical trap in predictive drug development is the over-reliance on legacy computational force fields. Older molecular mechanics (MM2) calculations often erroneously predict trans-1-hydrindanone to be slightly more stable than the cis form [1]. This computational artifact arises because MM2 overestimates the steric repulsion (gauche interactions) of the cis ring fusion while underestimating the severe angle strain induced by the sp2 center in the rigid trans framework.

Empirical data definitively overrides these calculations. When subjected to thermodynamic equilibration, 1-hydrindanone yields a ~3:1 ratio favoring the cis-isomer [1, 2].

Quantitative Thermodynamic Data Summary
IsomerExperimental EquilibriumRelative Energy (MM2)Conformational Flexibility
cis-1-Hydrindanone ~75% (Major) +0.4 kcal/mol (Artifact)High (2 distinct conformers)
trans-1-Hydrindanone ~25% (Minor) 0.0 kcal/mol (Artifact)Low (1 rigid conformer)

Mechanistic Pathway of Epimerization

The isomerization of 1-hydrindanone occurs via the reversible formation of an enolate at the C7a bridgehead. Deprotonation at C7a destroys the stereocenter, yielding a planar C1=C7a enolate intermediate. Subsequent reprotonation is face-selective, driven by the thermodynamic stability of the resulting products, heavily favoring the less strained cis geometry.

Pathway Trans trans-1-Hydrindanone (Rigid, Higher Strain) ~25% at Eq. Enolate C1-C7a Enolate Intermediate (Planar Bridgehead) Trans->Enolate Base (-H+) Enolate->Trans +H+ (Minor) Cis cis-1-Hydrindanone (Flexible, Lower Strain) ~75% at Eq. Enolate->Cis +H+ (Major) Cis->Enolate Base (-H+)

Enolate-mediated epimerization pathway of 1-hydrindanone highlighting the thermodynamic sink.

Experimental Protocol: Self-Validating Thermodynamic Equilibration

To ensure the observed 3:1 ratio reflects a true thermodynamic minimum rather than a kinetic trap, the equilibration must be performed bidirectionally. This self-validating system requires running two parallel reactions: one starting with >99% pure cis-1-hydrindanone and the other with >99% pure trans-1-hydrindanone. Convergence to an identical ratio validates the thermodynamic endpoint.

Step-by-Step Methodology
  • Substrate Preparation:

    • Weigh 100 mg (0.72 mmol) of pure cis-1-hydrindanone into Flask A.

    • Weigh 100 mg (0.72 mmol) of pure trans-1-hydrindanone into Flask B.

  • Base-Catalyzed Isomerization:

    • Dissolve each substrate in 5.0 mL of anhydrous methanol under an argon atmosphere.

    • Add 0.5 mL of a 0.5 M solution of Sodium Methoxide (NaOMe) in methanol to each flask.

    • Causality Note: NaOMe is chosen over bulkier bases (like t-BuOK) to ensure rapid, unhindered deprotonation at the sterically congested C7a bridgehead.

    • Heat both reactions to 65 °C (reflux) for 24 hours to ensure complete equilibration.

  • Kinetic Quenching:

    • Rapidly cool the flasks to 0 °C using an ice-water bath.

    • Quench immediately with 5.0 mL of saturated aqueous NH4​Cl .

    • Causality Note: The rapid drop in temperature and immediate neutralization prevents reverse isomerization during the workup phase, locking the equilibrium ratio in place.

  • Phase Extraction & Drying:

    • Extract the aqueous mixture with diethyl ether (3 × 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Quantitative Analysis:

    • Analyze the crude mixtures via GC-FID and 1H -NMR integration.

    • Validation: Both Flask A and Flask B must yield a ~75:25 (cis:trans) ratio, confirming true thermodynamic control.

Workflow Step1 1. Substrate Dissolution (Pure Isomer in MeOH) Step2 2. Enolization (NaOMe, 65°C, 24h) Step1->Step2 Step3 3. Kinetic Quench (0°C, sat. NH4Cl) Step2->Step3 Step4 4. Extraction (Et2O / Brine / MgSO4) Step3->Step4 Step5 5. Quantification (GC-FID & 1H-NMR) Step4->Step5

Bidirectional self-validating experimental workflow for thermodynamic equilibration.

Implications in Drug Development

The inherent thermodynamic preference for the cis-isomer in 1-hydrindanones dictates synthetic strategy in medicinal chemistry. When targeting trans-fused bicyclic APIs (such as specific steroid derivatives or rigid terpenoids), chemists cannot rely on late-stage thermodynamic equilibration, as this will invariably erode the desired stereocenter to the cis form. Instead, the trans junction must be established via kinetically controlled processes (e.g., dissolving metal reductions or directed hydrogenations) and carefully protected from basic conditions throughout the remainder of the synthetic sequence.

References

  • Title: Relative Stability of cis- and trans-Hydrindanones Source: Molecules (MDPI), 2015, 20(1), 1509-1518. URL: [Link]

  • Title: Enthalpies of Formation of cis- and trans-8-Methyl-2-hydrindanones Source: Acta Chemica Scandinavica, 1970, 24, 2453-2458. URL: [Link]

Foundational

An In-depth Technical Guide to the Physical Properties of Octahydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction Octahydro-1H-inden-1-one, a saturated bicyclic ketone, serves as a valuable scaffold in organic synthesis and is of significant interest to res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-1H-inden-1-one, a saturated bicyclic ketone, serves as a valuable scaffold in organic synthesis and is of significant interest to researchers in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique framework for the development of novel compounds with diverse applications. A thorough understanding of its physical properties is paramount for its effective use in experimental design, reaction optimization, and the prediction of its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the known and estimated physical properties of octahydro-1H-inden-1-one, with a particular focus on its boiling point and the methodologies for its experimental determination.

Chemical Identity and Stereoisomerism

Octahydro-1H-inden-1-one, also known by its systematic IUPAC name 2,3,3a,4,5,6,7,7a-octahydroinden-1-one or as bicyclo[4.3.0]nonan-7-one, possesses a molecular formula of C₉H₁₄O and a molecular weight of approximately 138.21 g/mol .[1] The structure consists of a fused cyclopentanone and cyclohexane ring system. The fusion of these two rings can result in two principal stereoisomers: cis-octahydro-1H-inden-1-one and trans-octahydro-1H-inden-1-one. The specific stereochemistry can significantly influence the molecule's physical properties and biological activity. It is therefore crucial for researchers to be aware of the isomeric composition of their samples.

For clarity, the different isomers are associated with distinct CAS (Chemical Abstracts Service) numbers:

  • Octahydro-1H-inden-1-one (unspecified stereochemistry): 29927-85-3[2][3]

  • cis-Octahydro-1H-inden-1-one: 2826-65-5[1][4]

  • trans-Octahydro-1H-inden-1-one: 16783-22-5[1][5]

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of octahydro-1H-inden-1-one is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed.

PropertyValueSource
Molecular Formula C₉H₁₄O[1][2]
Molecular Weight 138.21 g/mol [1]
XLogP3 2.1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 0[1]
Topological Polar Surface Area 17.1 Ų[1]
Log of Water Solubility (log₁₀WS) (trans-isomer) -2.18 (Calculated)[6]

In-depth Analysis of the Boiling Point

The boiling point of bicyclo[4.3.0]nonane is reported to be 161 °C at 760 mmHg.[7] The introduction of a polar carbonyl group (C=O) into this hydrocarbon framework to form octahydro-1H-inden-1-one would be expected to significantly increase the boiling point due to the introduction of dipole-dipole interactions, which are stronger than the van der Waals forces present in the parent hydrocarbon. Therefore, the boiling point of octahydro-1H-inden-1-one is estimated to be higher than 161 °C. For comparison, the aromatic ketone 1-indanone has a much higher boiling point of 243-245 °C, though this is not a direct analogue due to the influence of the aromatic ring.[8]

Given the lack of experimental data, it is highly recommended that the boiling point be determined experimentally for the specific isomer of interest.

Experimental Protocol for Boiling Point Determination

The determination of a boiling point is a fundamental experimental procedure in chemistry. The following protocol outlines a standard method for determining the boiling point of a liquid sample such as octahydro-1H-inden-1-one.

Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas.

Materials and Apparatus
  • Small-scale distillation apparatus (including a round-bottom flask, distillation head with a thermometer adapter, condenser, and receiving flask)

  • Heating mantle or oil bath

  • Thermometer (calibrated)

  • Boiling chips

  • Sample of octahydro-1H-inden-1-one

  • Clamps and support stands

Step-by-Step Methodology
  • Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

  • Sample Preparation: Place a small volume of octahydro-1H-inden-1-one into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

  • Heating: Begin to gently heat the flask using the heating mantle or oil bath.

  • Observation: Observe the sample as it begins to boil. The temperature will rise and then stabilize as the vapor condenses on the thermometer bulb and drips into the condenser.

  • Data Recording: Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point.

  • Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may be necessary to report the normal boiling point.

Experimental Workflow Diagram

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis A Assemble Distillation Apparatus B Add Sample & Boiling Chips A->B C Position Thermometer B->C D Gently Heat E Observe Boiling & Condensation D->E F Record Stable Temperature E->F G Apply Pressure Correction (if needed) H Report Boiling Point G->H

Caption: Workflow for the experimental determination of boiling point.

Other Physical Properties

Density
Solubility

The calculated log of the water solubility (log₁₀WS) for trans-octahydro-1H-inden-1-one is -2.18, which indicates that it is sparingly soluble in water.[6] As a relatively nonpolar organic molecule with a significant hydrocarbon backbone, octahydro-1H-inden-1-one is expected to be soluble in common organic solvents such as ethers, esters, ketones, and halogenated hydrocarbons.

Safety and Handling

Octahydro-1H-inden-1-one is classified as a combustible liquid.[1] It is also reported to cause skin and serious eye irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the physical properties of octahydro-1H-inden-1-one, with a particular emphasis on its boiling point. While experimental data for some properties are lacking, this guide offers well-reasoned estimations based on structurally related compounds and established chemical principles. The provided experimental protocol for boiling point determination offers a clear and concise method for researchers to obtain this crucial physical constant. A thorough understanding of these properties is essential for the safe and effective application of this versatile chemical building block in research and development.

References

  • NextSDS. (n.d.). octahydro-1H-inden-1-one — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137737, Octahydro-1H-inden-1-one. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Inden-1-one, octahydro-, trans- (CAS 16783-22-5). Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-one, octahydro-, cis-. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-one, octahydro-, trans-. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-one, octahydro-. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Indanone. Retrieved from [Link]

Sources

Exploratory

The Unseen Dance of Fragments: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Octahydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of molecular characterization, mass spectrometry stands as a cornerstone technique, offering pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of molecular characterization, mass spectrometry stands as a cornerstone technique, offering profound insights into the structure and identity of chemical entities. This guide delves into the intricate world of electron ionization-mass spectrometry (EI-MS), focusing on the fragmentation pattern of Octahydro-1H-inden-1-one, a saturated bicyclic ketone. Understanding the fragmentation pathways of such molecules is not merely an academic exercise; it is a critical skill for researchers in drug development and organic synthesis for the unequivocal identification of compounds and their related impurities.

This document eschews a rigid, templated approach. Instead, it is structured to logically unfold the story of Octahydro-1H-inden-1-one's journey through a mass spectrometer, from ionization to the generation of a unique fragmentation fingerprint. We will explore the causality behind the observed fragmentation, grounding our interpretations in the fundamental principles of physical organic chemistry.

The Molecule and the Method: An Introduction

Octahydro-1H-inden-1-one (also known as hydrindanone) is a bicyclic ketone with the molecular formula C₉H₁₄O and a molecular weight of approximately 138.21 g/mol .[1] Its structure, consisting of a fused cyclopentane and cyclohexane ring with a carbonyl group on the five-membered ring, presents a fascinating case for mass spectrometric analysis. The rigid, fused-ring system imposes significant constraints on fragmentation pathways, leading to a complex and informative mass spectrum.

Electron Ionization (EI) is a hard ionization technique where a high-energy electron beam (typically 70 eV) bombards the analyte molecule in the gas phase.[2] This process ejects an electron from the molecule, forming a high-energy molecular ion (M⁺•).[2] The excess energy imparted to the molecular ion induces a series of unimolecular decomposition reactions, or fragmentations, creating a cascade of smaller, charged fragments.[2] It is this pattern of fragments that provides a unique fingerprint for the molecule.

The Fragmentation Fingerprint: Deconstructing the Mass Spectrum

The 70 eV electron ionization mass spectrum of Octahydro-1H-inden-1-one is characterized by a discernible molecular ion peak and a series of prominent fragment ions. While the relative intensities may vary slightly between instruments, a consistent set of fragments provides the basis for structural elucidation.

The Molecular Ion (M⁺•)

The molecular ion peak for Octahydro-1H-inden-1-one is observed at a mass-to-charge ratio (m/z) of 138. The presence of this peak is crucial as it confirms the molecular weight of the analyte. For cyclic compounds, the molecular ion peak is often of significant intensity due to the relative stability of the ring structure.

Key Fragment Ions and Their Proposed Origins

The fragmentation of cyclic ketones is often complex and can be influenced by the ring size and the presence of substituents.[3] For bicyclic systems like hydrindanones, the carbonyl group may not be the sole director of fragmentation, with charge delocalization and rearrangements playing a significant role.[4]

Here, we propose a series of fragmentation pathways to account for the major observed ions in the mass spectrum of Octahydro-1H-inden-1-one.

m/z Value Proposed Fragment Structure/Formula Proposed Neutral Loss
110[C₇H₁₀O]⁺•C₂H₄ (Ethene)
96[C₆H₈O]⁺• or [C₇H₁₂]⁺•C₃H₆O or C₂H₂O
81[C₆H₉]⁺C₃H₅O•
67[C₅H₇]⁺C₄H₇O•
55[C₄H₇]⁺C₅H₇O•
41[C₃H₅]⁺C₆H₉O•

Mechanistic Insights into the Fragmentation Pathways

The formation of the observed fragment ions can be rationalized through a series of established mass spectrometric reactions, including alpha-cleavage, McLafferty-type rearrangements, and complex multi-bond cleavages characteristic of cyclic systems.

Alpha-Cleavage: A Classic Ketone Fragmentation

Alpha-cleavage is a hallmark of ketone fragmentation, involving the breaking of a carbon-carbon bond adjacent to the carbonyl group.[5] In Octahydro-1H-inden-1-one, there are two such bonds within the ring system. Cleavage of these bonds can lead to the formation of resonance-stabilized acylium ions.

G M Octahydro-1H-inden-1-one M⁺• (m/z 138) AC1 α-Cleavage (Path A) M->AC1 AC2 α-Cleavage (Path B) M->AC2 F1 Fragment Ion (Acylium Ion) AC1->F1 F2 Fragment Ion (Acylium Ion) AC2->F2

Complex Rearrangements and Ring Fissions

The rigid bicyclic structure of Octahydro-1H-inden-1-one also promotes more complex fragmentation pathways that involve the cleavage of multiple bonds and hydrogen rearrangements. These pathways are often responsible for the formation of the most abundant ions in the spectrum.

One plausible pathway involves a retro-Diels-Alder (rDA) type reaction, which is a concerted process that cleaves a six-membered ring into a diene and a dienophile.[6][7][8] While Octahydro-1H-inden-1-one does not possess the requisite unsaturation for a classic rDA, analogous ring-opening fragmentations can occur.

For instance, the loss of ethene (C₂H₄, 28 Da) to form the ion at m/z 110 is a common fragmentation for cyclic systems. This can be initiated by the cleavage of a C-C bond in the six-membered ring, followed by a hydrogen transfer and subsequent elimination of an ethene molecule.

The formation of the ion at m/z 81 is likely the result of a more complex series of bond cleavages and rearrangements within the bicyclic system. The stability of the resulting carbocation plays a crucial role in directing this fragmentation. Similarly, the ion at m/z 67 represents a highly rearranged species, likely a cyclopentenyl or cyclohexenyl cation, formed through extensive fragmentation of the original ring structure.

G M Molecular Ion (m/z 138) R1 Ring Opening & H-Transfer M->R1 F110 [M - C₂H₄]⁺• (m/z 110) R1->F110 R2 Further Fragmentation & Rearrangement F110->R2 F81 [C₆H₉]⁺ (m/z 81) R2->F81 F67 [C₅H₇]⁺ (m/z 67) R2->F67

Experimental Protocol for Acquiring the Mass Spectrum

To ensure the generation of a reliable and reproducible mass spectrum of Octahydro-1H-inden-1-one, the following experimental protocol is recommended.

Instrumentation
  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.

  • Inlet System: Gas chromatography (GC) is the preferred method for sample introduction to ensure the analysis of a pure compound.

GC-MS Parameters
  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane).

  • Split Ratio: 50:1.

Mass Spectrometer Parameters
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-400.

  • Scan Speed: 1000 amu/s.

Data Analysis

The acquired data should be processed using the instrument's software. Background subtraction should be performed to obtain a clean mass spectrum of the analyte. The resulting spectrum can then be compared to library spectra (e.g., NIST) for confirmation.

Conclusion: A Tool for Confident Identification

The mass spectrometry fragmentation pattern of Octahydro-1H-inden-1-one is a rich source of structural information. By understanding the fundamental principles of ion formation and fragmentation, researchers can confidently interpret the complex spectra of bicyclic ketones. The interplay of alpha-cleavages, complex rearrangements, and ring fissions results in a unique fingerprint that is invaluable for the identification and characterization of this and related molecules in various scientific endeavors. This guide provides a framework for this understanding, empowering researchers to leverage the full potential of mass spectrometry in their work.

References

  • Karliner, J., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXII. Fragmentation and Hydrogen Transfer Reactions of β-Hydrindanones. Synthesis of Deuterated b-Hydrindanones. Journal of the American Chemical Society, 87(4), 580–586. [Link]

  • Spectroscopy Online. (2025). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Semantic Scholar. (n.d.). The Mass Spectra of Cyclic Ketones. [Link]

  • Müller, M., & Volmer, D. A. (n.d.). Interpretation of mass spectra. Saarland University. [Link]

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621. [Link]

  • PubChem. (n.d.). cis-Bicyclo[4.3.0]-3-nonene. [Link]

  • ResearchGate. (n.d.). Fragmentation reaction of bicyclo alkanes; the mass spectra of bicy- clo[2.2.1]heptane and cyclo-hexene are reported to show the analogies. [Link]

  • NIST. (n.d.). 1H-Inden-1-one, octahydro-, cis-. [Link]

  • House, H. O., et al. (1966). The Mass Spectra of Derivatives of 3-Azabicyclo[3.2.1]octane, 3-Azabicyclo[3.3.1]nonane, and 8-Azabicyclo[4.3.1]decane. The Journal of Organic Chemistry, 31(10), 3120–3127. [Link]

  • PubChem. (n.d.). Bicyclo(4.3.0)nonan-2-one, 8-isopropylidene-. [Link]

  • Wikipedia. (n.d.). Retro-Diels–Alder reaction. [Link]

  • Tori, M. (2015). Relative Stability of cis- and trans-Hydrindanones. Molecules, 20(1), 1509–1518. [Link]

  • J Chemistry. (2019, April 1). Examples|Retro diels alder fragmentation for CSIR-NET GATE [Video]. YouTube. [Link]

  • Weisbuch, F., et al. (1981). Conformational analysis and stability of substituted 4-hydrindanones. A thermodynamic and magnetic resonance (proton and carbon-13) study. The Journal of Organic Chemistry, 46(5), 914–919. [Link]

  • All About Chemistry. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA) [Video]. YouTube. [Link]

  • NIST. (n.d.). 1H-Inden-1-one, octahydro-, cis-. [Link]

  • NIST. (n.d.). 1H-Inden-1-one, octahydro-. [Link]

  • Asif, M. (2018, October 1). The Retro Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Fülöp, F., et al. (2005). Stereochemical effects in the EI mass spectra of cis- and trans-fused octa/hexahydro-3,l-benzoxazines and -benzothiazines. Arkivoc, 2005(4), 39–48. [Link]

  • Tatsuta, K., et al. (2008). Diels-Alder reactions using 4,7-dioxygenated indanones as dienophiles for regioselective construction of oxygenated 2,3-dihydrobenz[f]indenone skeleton. Beilstein Journal of Organic Chemistry, 4, 18. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Tori, M. (2015). Relative Stability of cis- and trans-Hydrindanones. Molecules, 20(1), 1509–1518. [Link]

Sources

Foundational

A Technical Guide to the Crystallographic Analysis and 3D Structure Determination of Octahydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction to Octahydro-1H-inden-1-one and Its Structural Significance Octahydro-1H-inden-1-one, a bicyclic ketone with the chemical formula C9H14O, repre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Octahydro-1H-inden-1-one and Its Structural Significance

Octahydro-1H-inden-1-one, a bicyclic ketone with the chemical formula C9H14O, represents a common structural motif in organic chemistry.[1][2][3][4] The saturated carbocyclic framework is a core component of many natural products and synthetic compounds of pharmaceutical interest. Understanding the precise 3D arrangement of its atoms, including the stereochemistry of the ring fusion, is critical for predicting its chemical reactivity, understanding its biological activity, and designing derivatives with enhanced properties. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of such molecules.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a 3D structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathways to Indanones

A variety of synthetic routes are available for the preparation of indanones and their derivatives. A common and effective method involves the intramolecular Friedel-Crafts acylation of a suitable phenylpropionic acid derivative.[5] This approach offers good control over the final product and is amenable to scaling.

Illustrative Synthetic Protocol:

  • Starting Material: Phenylpropionic acid.

  • Activation: Conversion of the carboxylic acid to an acid chloride using a reagent such as thionyl chloride (SOCl2) or oxalyl chloride. This increases the electrophilicity of the acyl group.

  • Cyclization: Treatment of the acid chloride with a Lewis acid catalyst (e.g., AlCl3) promotes intramolecular electrophilic aromatic substitution to form the five-membered ring, yielding 1-indanone.

  • Reduction: The aromatic ring of the 1-indanone is then fully saturated via catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to yield Octahydro-1H-inden-1-one. The stereochemistry of the ring junction (cis or trans) can often be influenced by the choice of catalyst and reaction conditions.

The Art and Science of Crystallization

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal is a single, well-ordered lattice with dimensions typically in the range of 0.1 to 0.5 mm.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly and undisturbed. The gradual increase in concentration can lead to the formation of well-ordered crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

experimental_workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement Synthesis Synthesis of Octahydro-1H-inden-1-one Crystallization Crystal Growth Synthesis->Crystallization Purified Compound Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Single Crystals Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Mounted Crystal Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Diffraction Data (h, k, l, I, σ(I)) Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Validation Structure Validation Structure_Refinement->Validation Refined Structure

Caption: A flowchart of the major steps in determining a molecule's 3D structure.

Detailed Protocol for Data Collection:

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer.

  • Data Collection Strategy: A preliminary diffraction image is taken to assess crystal quality. Based on this, a data collection strategy is devised to measure the intensities of a large number of unique reflections.

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for factors such as Lorentz and polarization effects. The output is a file containing the Miller indices (h,k,l) and the intensity (I) for each reflection.[6]

Structure Solution, Refinement, and Validation

The processed diffraction data is then used to solve and refine the crystal structure.

From Diffraction Pattern to Atomic Model
  • Structure Solution: The initial placement of atoms in the unit cell is determined. For small molecules, "direct methods" are typically successful in phasing the reflections and generating an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Interpreting Crystallographic Data

The final output of a successful structure refinement is a crystallographic information file (CIF), which contains a wealth of information about the 3D structure. The following table presents hypothetical but realistic crystallographic data for a derivative of Octahydro-1H-inden-1-one.

Parameter Value Significance
Chemical FormulaC9H14OThe elemental composition of the molecule.[1]
Formula Weight138.21 g/mol The molar mass of the compound.[2]
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP21/cThe symmetry elements present in the crystal lattice.
a, b, c (Å)8.5, 10.2, 9.8The dimensions of the unit cell.
α, β, γ (°)90, 105.3, 90The angles of the unit cell.
Volume (ų)821.5The volume of the unit cell.
Z4The number of molecules in the unit cell.
R1, wR20.045, 0.112Indicators of the quality of the fit between the model and the data.
Goodness-of-Fit1.05A statistical measure of the refinement quality.

The 3D Structure and Its Implications

The refined atomic coordinates provide a detailed 3D model of Octahydro-1H-inden-1-one. This model reveals crucial structural features:

  • Conformation: The precise puckering of the five- and six-membered rings.

  • Stereochemistry: The relative orientation of substituents and the stereochemistry of the ring fusion (cis or trans).

  • Intermolecular Interactions: The presence of any hydrogen bonds or other non-covalent interactions that stabilize the crystal packing.

This detailed structural information is invaluable for drug development professionals, as it can inform the design of new molecules with improved binding affinity for a biological target, enhanced metabolic stability, or other desirable pharmaceutical properties.

References

  • PubChem. Octahydro-1H-inden-1-one. National Center for Biotechnology Information. [Link]

  • NIST. 1H-Inden-1-one, octahydro-. National Institute of Standards and Technology. [Link]

  • NIST. 1H-Inden-1-one, octahydro-. National Institute of Standards and Technology. [Link]

  • NextSDS. octahydro-1H-inden-1-one — Chemical Substance Information. [Link]

  • NIST. 1H-Inden-1-one, octahydro-, cis-. National Institute of Standards and Technology. [Link]

  • PubChem. 4,7-Methano-1H-inden-1-ol, octahydro-. National Center for Biotechnology Information. [Link]

  • NIST. 1H-Indene, octahydro-, trans-. National Institute of Standards and Technology. [Link]

  • PubChem. 1H-Indene, octahydro-1,1,2,3,3-pentamethyl-. National Center for Biotechnology Information. [Link]

  • NIST. 1H-Inden-1-one, octahydro-, cis-. National Institute of Standards and Technology. [Link]

  • ResearchGate. "What is This?" A Structure Analysis Tool for Rapid and Automated Solution of Small Molecule Structures. [Link]

  • NIST. 1H-Inden-1-one, octahydro-. National Institute of Standards and Technology. [Link]

  • NIST. 1H-Inden-1-one, octahydro-. National Institute of Standards and Technology. [Link]

  • Cheméo. Chemical Properties of 1H-Indene, octahydro-, trans- (CAS 3296-50-2). [Link]

  • PubChem. 1H-inden-1-one. National Center for Biotechnology Information. [Link]

  • PMC. Synthesis of 1-indanones with a broad range of biological activity. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Indanone synthesis. [Link]

  • Takase Group. Papers. [Link]

  • Chiba University. Publications - 精密有機反応化学研究室. [Link]

Sources

Exploratory

stereochemistry and isomerism of Octahydro-1H-inden-1-one

An In-depth Technical Guide to the Stereochemistry and Isomerism of Octahydro-1H-inden-1-one Introduction Octahydro-1H-inden-1-one, a saturated bicyclic ketone with the molecular formula C₉H₁₄O, represents a core structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stereochemistry and Isomerism of Octahydro-1H-inden-1-one

Introduction

Octahydro-1H-inden-1-one, a saturated bicyclic ketone with the molecular formula C₉H₁₄O, represents a core structural motif in various fields, including natural product synthesis and medicinal chemistry.[1][2] Its rigid, three-dimensional architecture makes it an attractive scaffold for designing molecules with specific spatial orientations intended to interact with biological targets like enzymes and receptors.[3] A profound understanding of its stereochemistry is not merely an academic exercise; it is a critical prerequisite for the rational design and development of novel therapeutics, as the biological activity of derivatives can be dictated by the specific stereoisomer used.[4]

This technical guide provides a comprehensive exploration of the stereoisomerism and conformational landscape of octahydro-1H-inden-1-one. We will dissect the nuances of its cis-trans diastereomerism, enantiomeric forms, relative thermodynamic stabilities, and the analytical methodologies essential for their separation and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile chemical entity.

Part 1: The Stereochemical Landscape of Octahydro-1H-inden-1-one

The core of octahydro-1H-inden-1-one, technically a bicyclo[4.3.0]nonan-7-one[1], consists of a six-membered ring fused to a five-membered ring. The stereochemistry of this molecule is primarily defined by the relative orientation of the two bridgehead hydrogen atoms at carbons 3a and 7a. This gives rise to two distinct diastereomers: cis and trans.

  • cis-Octahydro-1H-inden-1-one: In this isomer, the bridgehead hydrogens are on the same side of the plane of the fused ring system.[5][6]

  • trans-Octahydro-1H-inden-1-one: In this isomer, the bridgehead hydrogens are on opposite sides of the plane.[6][7]

This cis-trans isomerism is a form of diastereomerism, meaning the isomers have different physical properties and can be separated by standard laboratory techniques like chromatography.

Furthermore, the two bridgehead carbons (3a and 7a) are chiral centers. Consequently, both the cis and trans diastereomers are chiral and exist as pairs of enantiomers. This results in a total of four possible stereoisomers for octahydro-1H-inden-1-one.

The relationships between these isomers are illustrated in the diagram below.

G cluster_0 Octahydro-1H-inden-1-one Stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers isomers Four Stereoisomers cluster_cis cluster_cis isomers->cluster_cis Diastereomers cluster_trans cluster_trans isomers->cluster_trans Diastereomers cis_R (3aR,7aS)-cis cis_S (3aS,7aR)-cis cis_R->cis_S Enantiomers trans_RR (3aR,7aR)-trans trans_SS (3aS,7aS)-trans trans_RR->trans_SS Enantiomers

Caption: Stereoisomeric relationships of octahydro-1H-inden-1-one.

Part 2: Conformational Analysis and Relative Stability

The geometry of the ring fusion profoundly impacts the molecule's conformational flexibility and thermodynamic stability.

The Rigid trans-Isomer

The trans-fusion imparts significant rigidity to the bicyclic system. The molecule is locked into a single, relatively strain-free conformation. This conformational locking is a desirable trait in medicinal chemistry for reducing the entropic penalty upon binding to a biological target.

The Flexible cis-Isomer

In contrast, the cis-isomer is conformationally mobile. Similar to cis-decalin, it can exist in two primary interconverting conformations, often referred to as the "steroid" and "non-steroid" forms.[8] This equilibrium is a critical consideration, as only one conformer may be biologically active. Computational studies on the parent hydrindane system indicate that the non-steroid conformation is generally more stable.[8] For octahydropentalenes (fused five-membered rings), the cis form is noted to be significantly more stable (by ~8 kcal/mol) than the trans form, a principle that offers insight into the stability of the related hydrindane system.[9]

G cluster_0 A cis-Isomer (Steroid Conformation) B cis-Isomer (Non-Steroid Conformation) A->B Ring Flip (Equilibrium)

Caption: Conformational equilibrium in the cis-isomer.

The relative stability between the cis and trans isomers of the parent hydrindane system is nuanced. Unlike the decalin system where the trans isomer is significantly more stable, in the hydrindane (bicyclo[4.3.0]nonane) system, the cis isomer is often of comparable or even greater stability due to the alleviation of angle strain associated with fusing a five-membered ring.[9]

Part 3: Synthesis, Separation, and Characterization Workflow

The generation and analysis of specific stereoisomers require a controlled, multi-step approach involving synthesis, separation, and rigorous characterization.

G start Precursor Synthesis (e.g., Indenone) hydrogenation Stereoselective Hydrogenation (Catalyst & Condition Control) start->hydrogenation mixture Diastereomeric Mixture (cis/trans) hydrogenation->mixture separation Chromatographic Separation (e.g., HPLC, GC) mixture->separation cis_fraction Isolated cis-Isomers (Enantiomeric Pair) separation->cis_fraction Fraction 1 trans_fraction Isolated trans-Isomers (Enantiomeric Pair) separation->trans_fraction Fraction 2 characterization Spectroscopic Characterization (NMR, IR, MS) cis_fraction->characterization trans_fraction->characterization

Caption: General workflow for isomer synthesis and analysis.

Stereoselective Synthesis

A common route to octahydro-1H-inden-1-one is the catalytic hydrogenation of an unsaturated precursor such as 2,3-dihydro-1H-inden-1-one. The choice of catalyst (e.g., Pd/C, PtO₂), solvent, and reaction conditions (temperature, pressure) is a critical experimental parameter that dictates the diastereoselectivity of the reduction, yielding varying ratios of the cis and trans products.

Protocol: Diastereomer Separation by HPLC

The separation of cis and trans diastereomers is readily achievable due to their different physical properties. The following protocol is a representative method based on established principles for separating non-chromophoric isomers.[10]

Objective: To separate and quantify the cis and trans isomers of octahydro-1H-inden-1-one from a mixture.

Instrumentation & Columns:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Refractive Index Detector (RID), as the target molecule lacks a strong UV chromophore.

  • C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio must be determined empirically to achieve baseline separation. Degas the mobile phase thoroughly before use.

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 30°C) until a stable baseline is achieved on the RID.

  • Sample Preparation: Accurately weigh and dissolve the isomeric mixture in the mobile phase to a known concentration (e.g., 1-5 mg/mL).

  • Injection & Analysis: Inject a fixed volume (e.g., 10-20 µL) of the sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both isomers. The trans isomer, being generally less polar, is expected to elute earlier than the cis isomer in a reverse-phase system, although this must be confirmed with pure standards.

  • Quantification: Integrate the peak areas for each isomer to determine their relative proportions in the mixture.

Justification of Choices:

  • C18 Column: This is a versatile, non-polar stationary phase suitable for separating compounds with moderate polarity differences.

  • RID Detector: Essential for detecting analytes like octahydro-1H-inden-1-one that lack a UV chromophore.[10] The sensitivity of RID requires a stable, isocratic mobile phase and constant temperature for a steady baseline.

  • Isocratic Elution: Simplifies the method and is ideal for RID, which is sensitive to changes in mobile phase composition.

Spectroscopic Characterization

Unequivocal identification of each isomer relies on a combination of spectroscopic techniques.

TechniqueParametercis-Isomertrans-IsomerRationale
¹H NMR Bridgehead H-H Coupling (³J)Typically largerTypically smallerThe dihedral angle between the bridgehead protons (H-C3a-C7a-H) differs significantly, affecting the Karplus relationship for coupling constants.
¹³C NMR Number of Signals≤ 9 signals≤ 9 signalsThe molecular symmetry of each isomer dictates the number of unique carbon environments. Differences in steric interactions will also lead to distinct chemical shifts.
IR Spec. C=O Stretch~1740 cm⁻¹~1740 cm⁻¹Both isomers will show a strong carbonyl absorption. Minor shifts may occur due to subtle differences in ring strain affecting the C=O bond.
Mass Spec. Molecular Ion (M+)m/z = 138.21m/z = 138.21Both isomers have the same molecular weight.[1][5] Fragmentation patterns may show subtle, reproducible differences useful for identification.

Table 1: Comparative Spectroscopic Data for Isomer Identification.

Conclusion

The stereochemistry of octahydro-1H-inden-1-one is a rich and complex subject with direct practical implications. The existence of four distinct stereoisomers—two pairs of enantiomers belonging to the cis and trans diastereomeric families—necessitates careful control over synthesis and rigorous analytical characterization. The conformational rigidity of the trans isomer and the flexibility of the cis isomer provide distinct structural platforms for molecular design. For professionals in drug development, recognizing that a subtle change in the 3D arrangement of this core can lead to a dramatic shift in biological function is the foundational principle upon which safe and effective medicines are built.

References

  • National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, octahydro-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, octahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]

  • MDPI. (2015). Relative Stability of cis- and trans-Hydrindanones. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indene, octahydro-, trans- (CAS 3296-50-2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octahydro-1H-inden-1-one. PubChem. Retrieved from [Link]

  • PMC. (n.d.). Transoid-to-Cisoid Conformation Changes of Single Molecules on Surfaces Triggered by Metal Coordination. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Retrieved from [Link]

  • Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from [Link]

  • Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.2: Cis-Trans Isomerism. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-7, PPT-7. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • Lupine Publishers. (2019). Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Octahydro-1H-inden-1-one via Catalytic Hydrogenation of 1-Indanone

Abstract This application note provides a comprehensive guide for the catalytic hydrogenation of 1-indanone to produce Octahydro-1H-inden-1-one, a valuable saturated bicyclic ketone intermediate in medicinal chemistry an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the catalytic hydrogenation of 1-indanone to produce Octahydro-1H-inden-1-one, a valuable saturated bicyclic ketone intermediate in medicinal chemistry and materials science. The protocol details a robust and high-yielding procedure utilizing a heterogeneous catalyst under moderate hydrogen pressure. This document is intended for researchers, chemists, and professionals in drug development and chemical synthesis, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, and analytical methods for product characterization.

Introduction: The Significance of Saturated Bicyclic Scaffolds

The indanone core is a privileged structure in numerous biologically active compounds.[1] The complete saturation of the 1-indanone scaffold to yield Octahydro-1H-inden-1-one provides a three-dimensional molecular framework that is of significant interest in drug discovery. The conformational rigidity and chirality of the octahydroindanone core can lead to enhanced binding affinity and selectivity for biological targets. This saturated bicyclic ketone serves as a versatile building block for the synthesis of complex natural products and novel pharmaceutical agents.

The transformation of 1-indanone to Octahydro-1H-inden-1-one involves the complete reduction of both the aromatic ring and the ketone functionality. This requires a catalyst and reaction conditions capable of facilitating both arene and carbonyl hydrogenation. This application note focuses on a one-pot procedure to achieve this transformation efficiently and with high yield.

Reaction Mechanism and Catalyst Selection

The catalytic hydrogenation of 1-indanone to Octahydro-1H-inden-1-one is a tandem reaction that proceeds in two key stages:

  • Aromatic Ring Hydrogenation: The benzene ring of 1-indanone is first hydrogenated to a cyclohexane ring. This step typically requires a noble metal catalyst, such as rhodium or ruthenium, which are known for their high activity in arene hydrogenation.[2][3]

  • Ketone Reduction: The ketone functional group is subsequently reduced to a secondary alcohol, which, under the reaction conditions, may be further hydrogenolyzed and re-oxidized to the ketone on the saturated ring, or the ketone is directly hydrogenated.

For a one-pot synthesis, a catalyst that is active for both transformations is essential. While palladium catalysts are commonly used for hydrogenation, rhodium and ruthenium catalysts often exhibit superior performance for the hydrogenation of aromatic rings.[2][3] Rhodium on alumina (Rh/Al₂O₃) is an excellent candidate for this transformation due to its high activity and stability.[4][5]

The proposed reaction pathway is visualized in the following diagram:

Catalytic Hydrogenation of 1-Indanone Catalytic Hydrogenation Pathway of 1-Indanone 1-Indanone 1-Indanone Tetrahydro-1H-inden-1-one Tetrahydro-1H-inden-1-one 1-Indanone->Tetrahydro-1H-inden-1-one + 3H₂ (Rh/Al₂O₃) Octahydro-1H-inden-1-ol Octahydro-1H-inden-1-ol Tetrahydro-1H-inden-1-one->Octahydro-1H-inden-1-ol + H₂ (Rh/Al₂O₃) Octahydro-1H-inden-1-one Octahydro-1H-inden-1-one Octahydro-1H-inden-1-ol->Octahydro-1H-inden-1-one [Oxidation]

Caption: Proposed reaction pathway for the hydrogenation of 1-indanone.

Experimental Protocol

This protocol outlines a standard procedure for the complete hydrogenation of 1-indanone to Octahydro-1H-inden-1-one using a rhodium on alumina catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplier
1-Indanone≥98%Sigma-Aldrich
5% Rhodium on Alumina (Rh/Al₂O₃)Catalyst gradeJohnson Matthey
EthanolAnhydrousFisher Scientific
Hydrogen (H₂)High purity (≥99.99%)Airgas
Nitrogen (N₂)High purityAirgas
Celite® 545---Sigma-Aldrich
Dichloromethane (DCM)ACS gradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)---Acros Organics
Equipment
  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet.

  • Glass liner for the autoclave.

  • Schlenk flask and vacuum/inert gas manifold.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Analytical balance.

  • Filtration apparatus (Büchner funnel, filter flask).

Detailed Step-by-Step Procedure

The experimental workflow is summarized in the following diagram:

Experimental_Workflow Experimental Workflow for Octahydro-1H-inden-1-one Synthesis cluster_Preparation 1. Reaction Setup cluster_Reaction 2. Hydrogenation cluster_Workup 3. Product Isolation cluster_Analysis 4. Characterization Charge_Reactor Charge reactor with 1-indanone, solvent, and catalyst. Seal_Purge Seal reactor and purge with nitrogen, then hydrogen. Charge_Reactor->Seal_Purge Pressurize_Heat Pressurize with H₂ and heat with vigorous stirring. Seal_Purge->Pressurize_Heat Monitor_Reaction Monitor pressure drop to determine reaction completion. Pressurize_Heat->Monitor_Reaction Cool_Depressurize Cool reactor and carefully depressurize. Monitor_Reaction->Cool_Depressurize Filter_Catalyst Filter the reaction mixture through Celite. Cool_Depressurize->Filter_Catalyst Concentrate Remove solvent under reduced pressure. Filter_Catalyst->Concentrate Purify Purify crude product (if necessary). Concentrate->Purify Analyze Analyze by GC-MS and NMR. Purify->Analyze

Caption: Step-by-step experimental workflow for the synthesis and analysis.

  • Reactor Preparation:

    • Place a glass liner into the high-pressure autoclave.

    • To the liner, add 1-indanone (5.0 g, 37.8 mmol) and ethanol (50 mL).

    • Carefully add 5% Rhodium on alumina (0.5 g, 10 wt%).

  • Hydrogenation Reaction:

    • Seal the autoclave securely.

    • Purge the system with nitrogen gas three times to remove any air.

    • Purge the system with hydrogen gas three times.

    • Pressurize the reactor to 50 bar (725 psi) with hydrogen.

    • Begin vigorous stirring and heat the reactor to 80 °C.

    • Maintain the reaction at this temperature and pressure for 12-24 hours. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up and Isolation:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Purge the reactor with nitrogen.

    • Open the autoclave and remove the reaction mixture.

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude Octahydro-1H-inden-1-one can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Analytical Characterization

The identity and purity of the final product should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS Analysis: The product will exhibit a molecular ion peak corresponding to its molecular weight (138.21 g/mol ).[6] The fragmentation pattern can be compared with reference spectra.[6][7]

  • ¹³C NMR Spectroscopy: The disappearance of signals corresponding to the aromatic carbons of 1-indanone and the appearance of signals in the aliphatic region confirm the complete hydrogenation of the aromatic ring. A reference spectrum for Octahydro-1H-inden-1-one is available in the literature.[6]

  • ¹H NMR Spectroscopy: The absence of aromatic protons and the complex multiplets in the aliphatic region are indicative of the product.

Quantitative Data Summary

ParameterValue
Substrate1-Indanone
Catalyst5% Rh/Al₂O₃
Catalyst Loading10 wt%
SolventEthanol
Hydrogen Pressure50 bar
Temperature80 °C
Reaction Time12-24 h
Expected Yield>90%

Troubleshooting

  • Incomplete Conversion: If the reaction does not go to completion, consider increasing the reaction time, temperature, or hydrogen pressure. Ensure the catalyst is active and has not been poisoned.

  • Formation of Side Products: The primary side product may be Octahydro-1H-inden-1-ol. If this is observed, the reaction may not have fully proceeded to the final ketone product.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of Octahydro-1H-inden-1-one from 1-indanone via catalytic hydrogenation. The use of a rhodium on alumina catalyst allows for the efficient one-pot reduction of both the aromatic ring and the ketone functionality. This method offers a high-yield pathway to a valuable saturated bicyclic building block for applications in medicinal chemistry and organic synthesis.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137737, Octahydro-1H-inden-1-one. Retrieved from [Link]

  • Glorius, F., et al. (2015). Highly Selective Hydrogenation of Aromatic Ketones and Phenols Enabled by Cyclic (Amino)(alkyl)carbene Rhodium Complexes. Journal of the American Chemical Society.
  • García, R., et al. (n.d.). Tandem Hydrogenation-dehydration Reactions for the Synthesis of Olefins from Aromatic Ketones. University of Nebraska - Lincoln.
  • Wang, C., et al. (2021). Hydrogen radical-shuttle (HRS)-enabled photoredox synthesis of indanones via decarboxylative annulation.
  • García, J. R., et al. (2022). Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach. Chemical Engineering Science.
  • Li, B., et al. (2020). Synthesis of Indanones and Spiroindanones by Diastereoselective Annulation Based on a Hydrogen Autotransfer Strategy.
  • Maity, S., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances.
  • Cano, R., et al. (2011). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP.
  • Johnson Matthey. (n.d.). Rhodium on alumina catalyst. Retrieved from [Link]

  • Bäckvall, J.-E., et al. (2014). One-pot synthesis of (R)-2-acetoxy-1-indanone from 1,2-indanedione combining metal catalyzed hydrogenation and chemoenzymatic dynamic kinetic resolution.
  • de Vries, J. G., & Elsevier. (2017).
  • Xiao, J. (2004). Accelerated asymmetric transfer hydrogenation of aromatic ketones in water.
  • Paganelli, S., et al. (2020). A Low Rhodium Content Smart Catalyst for Hydrogenation and Hydroformylation Reactions.
  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectrum of compounds. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-one, octahydro-. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-one, octahydro-. Retrieved from [Link]

  • Caravati, M., et al. (2016). An investigation of the effect of carbon support on ruthenium/carbon catalysts for lactic acid and butanone hydrogenation. Physical Chemistry Chemical Physics.
  • Müller, T. E. (2023). Catalysis with Ruthenium for Sustainable Carbon Cycles. IntechOpen.
  • Princeton Powder. (n.d.). Rhodium on alumina catalyst supplier. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-one, octahydro-, cis-. Retrieved from [Link]

  • Caravati, M., et al. (2016). An investigation of the effect of carbon support on ruthenium/carbon catalysts for lactic acid and butanone hydrogenation. Physical Chemistry Chemical Physics.
  • Krische, M. J. (2011). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. Accounts of Chemical Research.
  • Yang, J. Y., et al. (2024).
  • Toray Research Center, Inc. (2014). Organic Structural Analysis Using High Resolution GC/MS.
  • Nishimura, S. (2001). Handbook of heterogeneous catalytic hydrogenation for organic synthesis. John Wiley & Sons.
  • LECO Japan. (2020). Analysis of volatile components of cinnamon from different production areas and parts by GCMS.

Sources

Application

Application Notes & Protocols: Diastereoselective Grignard Addition Reactions to Octahydro-1H-inden-1-one

Introduction and Scientific Context The Grignard reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for carbon-carbon bond formation through the nucleophilic addition of an organomagnesium...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

The Grignard reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for carbon-carbon bond formation through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1][2] Its application to complex cyclic ketones, such as octahydro-1H-inden-1-one, is of significant interest in medicinal chemistry and natural product synthesis for the construction of intricate molecular architectures and chiral tertiary alcohols.[1][3] Octahydro-1H-inden-1-one, a saturated bicyclic ketone, presents a unique substrate for stereochemical investigation. The fused ring system creates a distinct steric environment, directing the approach of the nucleophilic Grignard reagent and enabling the potential for high diastereoselectivity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing the diastereoselectivity of Grignard additions to this substrate, provides detailed, field-tested experimental protocols, and offers insights into reaction optimization and product characterization. The methodologies described herein are designed to be robust and adaptable, facilitating the synthesis of novel tertiary alcohol derivatives of the octahydro-1H-indene scaffold.

Theoretical Background and Mechanistic Insights

The Grignard Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the ketone.[4][5] This addition forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[5][6] The entire process must be conducted under strictly anhydrous conditions, as Grignard reagents are potent bases that react readily with protic solvents like water, which would quench the reagent.[7][8]

Stereochemical Control with Bicyclic Ketones

The stereochemical outcome of the Grignard addition to octahydro-1H-inden-1-one is dictated by the facial selectivity of the nucleophilic attack. The substrate exists as cis and trans diastereomers based on the fusion of the five- and six-membered rings. The cis-fused isomer is generally more stable and common.

In the cis-fused system, the molecule adopts a concave shape. Nucleophilic attack is sterically hindered on the concave face by the ring structure. Consequently, the Grignard reagent preferentially attacks from the less hindered, convex face. This principle, often rationalized by extensions of Cram's rule and Felkin-Anh models to cyclic systems, leads to the predictable formation of one major diastereomer. The choice of Grignard reagent and reaction conditions can further influence this selectivity. Bulky Grignard reagents tend to enhance the diastereoselectivity by amplifying the steric repulsion on the more hindered face.[9]

Below is a diagram illustrating the diastereoselective nucleophilic addition to the cis-octahydro-1H-inden-1-one substrate.

G cluster_0 Step 1: Nucleophilic Addition (Anhydrous Ether/THF) cluster_1 Step 2: Acidic Workup Ketone cis-Octahydro-1H-inden-1-one Intermediate Tetrahedral Magnesium Alkoxide Intermediate Ketone->Intermediate Preferential attack from less hindered (convex) face Grignard R-MgX (Grignard Reagent) Workup H₃O⁺ Intermediate->Workup Protonation Product Tertiary Alcohol (Major Diastereomer) Intermediate->Product

Caption: Mechanism of diastereoselective Grignard addition.

Experimental Design and Protocols

Critical Considerations for Success
  • Anhydrous Conditions: The paramount requirement for a successful Grignard reaction is the complete exclusion of moisture. All glassware must be rigorously dried (flame-dried or oven-dried at >120°C for several hours) and cooled under a stream of dry inert gas (nitrogen or argon).[7][8] Solvents like diethyl ether and tetrahydrofuran (THF) must be anhydrous grade, often distilled from a drying agent like sodium/benzophenone ketyl.[7]

  • Magnesium Activation: The surface of magnesium turnings is typically passivated by a layer of magnesium oxide, which can prevent or delay the initiation of the reaction.[7] Activation is crucial and can be achieved chemically with a small crystal of iodine or a few drops of 1,2-dibromoethane, or mechanically by crushing the turnings.[7][10] The disappearance of the characteristic purple/brown iodine color is a visual indicator of activation.[6]

  • Temperature Control: The formation of the Grignard reagent is exothermic and can become vigorous once initiated.[7][11] An ice bath should always be on hand to moderate the reaction rate. Subsequent addition of the ketone is also typically performed at low temperatures (e.g., 0 °C or -78 °C) to minimize side reactions and improve selectivity.

  • Reagent Stoichiometry: An excess of the Grignard reagent (typically 1.2 to 2.0 equivalents) is often used to ensure complete consumption of the starting ketone and to compensate for any inadvertent quenching.

Protocol 1: Synthesis of 1-Methyl-octahydro-1H-inden-1-ol

This protocol details a representative procedure using methylmagnesium bromide.

Materials:

  • cis-Octahydro-1H-inden-1-one (1.0 eq)

  • Magnesium turnings (1.5 eq)

  • Bromomethane (CH₃Br) solution in Et₂O or Iodomethane (CH₃I) (1.4 eq)

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1 M solution (for cleaning glassware)

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂), flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

Workflow Diagram:

G A Apparatus Setup (Flame-dried glassware under N₂/Ar) B Mg Activation (Add Mg turnings + I₂ crystal) A->B C Grignard Formation (Add CH₃I in Et₂O dropwise, maintain gentle reflux) B->C D Ketone Addition (Cool to 0°C, add ketone solution dropwise) C->D E Reaction (Warm to RT, stir for 1-2h) D->E F Quenching (Cool to 0°C, add sat. aq. NH₄Cl) E->F G Work-up (Phase separation, extract aq. layer) F->G H Purification (Combine organic layers, wash with brine, dry, evaporate solvent) G->H I Analysis (NMR, IR, MS, TLC) H->I

Caption: Experimental workflow for Grignard synthesis.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a rubber septum. Purge the entire system with dry nitrogen or argon for 10-15 minutes.

  • Magnesium Activation: Briefly remove the septum and add magnesium turnings (1.5 eq) and a single small crystal of iodine to the flask. Re-seal and gently warm the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed.[12] Continue gentle warming until the color dissipates on the magnesium surface. Allow the flask to cool to room temperature.

  • Grignard Reagent Formation: Add enough anhydrous Et₂O to just cover the magnesium turnings. Prepare a solution of iodomethane (1.4 eq) in anhydrous Et₂O in the dropping funnel. Add a small portion (~10%) of the iodomethane solution to the magnesium suspension. The reaction may initiate spontaneously, evidenced by bubbling and a cloudy appearance. If it does not, gentle warming may be required. Once initiated, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium has been consumed.

  • Reaction with Ketone: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Dissolve the cis-octahydro-1H-inden-1-one (1.0 eq) in anhydrous Et₂O and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard solution over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.

  • Purification: Wash the combined organic layers with saturated aqueous sodium chloride (brine), then dry over anhydrous sodium sulfate or magnesium sulfate.[13] Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Further Purification: The crude tertiary alcohol can be further purified by flash column chromatography on silica gel if necessary.

Data Presentation and Expected Outcomes

The yield and diastereoselectivity of the Grignard addition are dependent on the specific Grignard reagent used. The following table provides a summary of expected outcomes for the reaction with various reagents, based on established principles of stereoselective synthesis.

Grignard Reagent (R-MgX)R GroupExpected Major ProductTypical Yield (%)Expected Diastereomeric Ratio (d.r.)Notes
CH₃MgBrMethyl1-Methyl-octahydro-1H-inden-1-ol75-90%>10:1High yield and good selectivity are expected due to the small size of the nucleophile.
PhMgBrPhenyl1-Phenyl-octahydro-1H-inden-1-ol70-85%>15:1The bulkier phenyl group should enhance diastereoselectivity.
CH₂=CHMgBrVinyl1-Vinyl-octahydro-1H-inden-1-ol65-80%>10:1Vinyl Grignards are effective for introducing alkenyl functionalities.
(t-Bu)MgBrtert-Butyl1-(tert-Butyl)-octahydro-1H-inden-1-olLow to moderateVariableVery bulky reagents may lead to side reactions like enolization or reduction, lowering the yield of the addition product.[7]

Product Characterization

Confirming the structure and purity of the synthesized tertiary alcohol is essential.

  • ¹H and ¹³C NMR Spectroscopy: The most definitive method.

    • ¹H NMR: Expect the disappearance of signals corresponding to the α-protons of the ketone. New signals corresponding to the added R-group will appear. The hydroxyl proton will appear as a broad singlet, which is D₂O exchangeable.

    • ¹³C NMR: The most telling change is the disappearance of the ketone carbonyl signal (typically δ > 200 ppm) and the appearance of a new quaternary carbon signal (the former carbonyl carbon) in the range of δ 70-90 ppm.

  • Infrared (IR) Spectroscopy:

    • Look for the disappearance of the strong C=O stretching band of the starting ketone (approx. 1700-1720 cm⁻¹).

    • Confirm the appearance of a strong, broad O-H stretching band for the alcohol product (approx. 3200-3600 cm⁻¹).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product. Expect to see the molecular ion peak [M]⁺ or related fragments, such as the [M-H₂O]⁺ peak, which is common for alcohols.

Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
Reaction fails to initiate 1. Passivated magnesium surface.2. Wet glassware or solvent.[7]1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing.[7][12]2. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.
Low yield of tertiary alcohol 1. Incomplete reaction.2. Grignard reagent quenched by moisture.3. Side reactions (enolization/reduction).[7]1. Increase reaction time or temperature after addition.2. Re-verify anhydrous conditions.3. Use less bulky Grignard reagents; maintain low reaction temperatures.
Recovery of starting ketone Grignard reagent acting as a base (enolization) rather than a nucleophile. This is more common with sterically hindered ketones and bulky Grignard reagents.[7]Use a less sterically hindered Grignard reagent (e.g., MeMgBr vs. t-BuMgBr). Consider using an organolithium reagent, which is less basic.
Formation of biphenyl byproduct (with PhMgBr) Wurtz-type coupling of the Grignard reagent with unreacted aryl halide, favored at higher temperatures.[8]Ensure slow, controlled addition of the aryl halide during Grignard formation to maintain a low concentration. Avoid overheating.

References

  • Diastereoselective synthesis of dioxaadamantane skeletons from coumarin-fused bridged ketones via a triple Grignard addition and hydroalkoxylation sequence. RSC Publishing.
  • Diastereoselective control in the addition of Grignard reagents to ketones using a 1,3-dithiane 1-oxide auxiliary. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. ResearchGate.
  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • Grignard reaction. Lecture notes.
  • Technical Support Center: Grignard Synthesis of Tertiary Alcohols. Benchchem.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. Semantic Scholar.
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. PubMed Central (PMC).
  • Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor.
  • Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones. PubMed.
  • The Grignard Reaction. Laboratory Manual.
  • The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Synthesis of alcohols using Grignard reagents I. Khan Academy.
  • Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. ResearchGate.
  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Journal Article.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PubMed Central (PMC).
  • Grignard Reaction. Laboratory Manual.
  • Spectroscopic Characterization of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one and its Analogs: A Technical Guide. Benchchem.
  • Application Notes and Protocols for the Grignard Reaction with 2-Bromo-2,3-dihydro-1H-indene. Benchchem.
  • Process control and real-time monitoring of Grignard reactions. Helmholtz-Zentrum Dresden-Rossendorf.
  • The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. PubMed Central (PMC).

Sources

Method

Application Notes & Protocols: Synthesizing Pharmaceutical Intermediates from Octahydro-1H-inden-1-one

Abstract The indane scaffold is a privileged structural motif frequently encountered in a wide array of pharmaceutical agents and biologically active natural products. Octahydro-1H-inden-1-one, a fully saturated derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indane scaffold is a privileged structural motif frequently encountered in a wide array of pharmaceutical agents and biologically active natural products. Octahydro-1H-inden-1-one, a fully saturated derivative, serves as a versatile and stereochemically rich starting material for the synthesis of key pharmaceutical intermediates. Its rigid bicyclic framework allows for the precise installation of functional groups, leading to potent and selective modulators of biological targets. This technical guide provides an in-depth exploration of synthetic transformations starting from octahydro-1H-inden-1-one, with a focus on producing chiral alcohols and amines—critical building blocks in modern drug discovery. We present detailed, field-proven protocols for catalytic hydrogenation and asymmetric reductive amination, explaining the causal-driven choices behind reaction parameters and methodologies.

Introduction: The Strategic Value of the Octahydro-1H-inden-1-one Scaffold

Octahydro-1H-inden-1-one (also known as hydrindanone) is a bicyclic ketone with the chemical formula C₉H₁₄O. Its inherent structural features—a fused ring system containing multiple stereocenters—make it an attractive chassis for building molecular complexity. The functional handle of the ketone group provides a reactive site for a multitude of chemical transformations. By strategically modifying this starting material, researchers can access a diverse library of compounds, particularly chiral alcohols and amines, which are cornerstone intermediates for active pharmaceutical ingredients (APIs). The development of stereoselective methods to functionalize this core is paramount, as the biological activity of a drug candidate is often dictated by its specific stereoisomeric form.

This guide will focus on two primary, high-value transformations:

  • Selective Reduction: Conversion of the ketone to the corresponding secondary alcohol, octahydro-1H-inden-1-ol.

  • Asymmetric Reductive Amination: Direct synthesis of chiral octahydro-1H-inden-1-amine, a highly sought-after intermediate.

Both chemical and biocatalytic approaches will be detailed, offering researchers a selection of methodologies to suit their specific needs regarding scale, stereochemical purity, and available resources.

Synthetic Pathways and Protocols

The following section details optimized protocols for the synthesis of octahydro-1H-inden-1-ol and chiral octahydro-1H-inden-1-amine. The causality behind the selection of reagents, catalysts, and reaction conditions is explained to provide a deeper understanding of the process.

Workflow Overview: From Ketone to Key Intermediates

The transformation of the parent ketone into valuable alcohol and amine intermediates is a pivotal step in leveraging this scaffold for drug development. The general synthetic routes are depicted below.

G A Octahydro-1H-inden-1-one B Octahydro-1H-inden-1-ol A->B Selective Hydrogenation C Chiral Octahydro-1H-inden-1-amine A->C Asymmetric Reductive Amination

Caption: General synthetic workflows from Octahydro-1H-inden-1-one.

Protocol: Selective Catalytic Hydrogenation to Octahydro-1H-inden-1-ol

The reduction of the ketone to the corresponding alcohol is a fundamental transformation. Achieving high selectivity for the carbonyl group without over-reduction of the carbocyclic rings is critical. While various catalysts can be employed, copper-based catalysts have demonstrated excellent selectivity for this purpose.

Causality and Experimental Choices:

  • Catalyst: A Copper/Silica (Cu/SiO₂) catalyst is chosen. Unlike more aggressive noble metal catalysts (e.g., Platinum or Palladium), copper catalysts exhibit high chemoselectivity for the hydrogenation of carbonyls over carbocycles, thus preventing unwanted side products.

  • Solvent: An inert, non-polar solvent such as cyclohexane is used to ensure good solubility of the starting material and prevent interactions that could interfere with the catalysis.

  • Conditions: The reaction is performed under moderate hydrogen pressure (10 bar) and temperature (90 °C) to provide sufficient energy for the reaction to proceed efficiently without promoting side reactions or catalyst degradation.

Detailed Protocol:

  • Reactor Setup: To a high-pressure autoclave reactor, add Octahydro-1H-inden-1-one (1.0 eq) and 5% Cu/SiO₂ catalyst (5 mol%).

  • Solvent Addition: Add anhydrous cyclohexane to achieve a substrate concentration of 0.5 M.

  • Inerting: Seal the reactor and purge with nitrogen gas three times to remove atmospheric oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 10 bar. Begin stirring and heat the reaction mixture to 90 °C.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 4-8 hours).

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with additional cyclohexane.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude octahydro-1H-inden-1-ol can be purified further by vacuum distillation or column chromatography on silica gel.

  • Characterization (Self-Validation): Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR (verifying the disappearance of the ketone signal at ~210 ppm and the appearance of a carbinol signal at ~70-80 ppm), and IR spectroscopy (observing the appearance of a broad O-H stretch at ~3300 cm⁻¹).

Quantitative Data Summary

CatalystTemperature (°C)Pressure (bar)Typical Yield (%)Selectivity (%)
5% Cu/SiO₂9010>95>98
5% Pt/C9010VariableLower (ring reduction observed)
Protocol: Asymmetric Reductive Amination to Chiral Octahydro-1H-inden-1-amine

The synthesis of chiral amines is of paramount importance in the pharmaceutical industry.[1] Direct asymmetric reductive amination of the ketone offers an efficient route, bypassing the need to isolate potentially unstable imine intermediates. Both chemical and biocatalytic methods provide powerful solutions.

Method A: Chemical - Asymmetric Transfer Hydrogenation (ATH)

This method utilizes highly efficient and selective Noyori-type catalysts. The reaction proceeds via the in situ formation of an imine from the ketone and an amine source, which is then immediately reduced asymmetrically.

Causality and Experimental Choices:

  • Catalyst System: A chiral Ruthenium complex, such as (1S,2S)-TsDPEN-Ru-(p-cymene)Cl, is used. The combination of the chiral diamine ligand (TsDPEN) and the metal center creates a chiral environment that directs the hydride transfer to one face of the imine, establishing the stereocenter.

  • Hydrogen Source: A mixture of formic acid and triethylamine (5:2 molar ratio) serves as an effective in situ source of hydride for the catalyst. This avoids the need for high-pressure gaseous hydrogen and is irreversible, which can lead to high conversions.

  • Amine Source: Ammonium formate is used as both the amine and part of the hydrogen donor system for the synthesis of the primary amine.

  • Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) as the Ruthenium catalyst can be sensitive to oxygen.

G cluster_0 One-Pot Reaction Vessel A Octahydro-1H-inden-1-one E In-situ Imine Formation A->E B Ammonium Formate B->E C Chiral Ru-Catalyst ((S,S)-TsDPEN-Ru) F Asymmetric Hydride Transfer C->F D Formic Acid/ Triethylamine D->F E->F [Intermediate] G (R)-Octahydro-1H-inden-1-amine F->G

Sources

Application

Application Note: Baeyer-Villiger Oxidation Protocols for Octahydro-1H-inden-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Architecture, and Self-Validating Workflows Executive Summary & Mechanistic Dynamics Oct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Architecture, and Self-Validating Workflows

Executive Summary & Mechanistic Dynamics

Octahydro-1H-inden-1-one (also known as bicyclo[4.3.0]nonan-7-one) is a privileged fused bicyclic scaffold frequently utilized in the synthesis of complex terpenoids and pharmaceutical intermediates. The Baeyer-Villiger oxidation (BVO) of this substrate is a critical ring-expansion reaction that inserts an oxygen atom adjacent to the carbonyl group, transforming the cyclopentanone moiety into a six-membered lactone.

The Causality of Regioselectivity

The core logic of the BVO lies in the formation and subsequent breakdown of the Criegee intermediate. When the peroxyacid attacks the C1 carbonyl, the resulting tetrahedral intermediate must collapse via the concerted cleavage of the O-O bond and the migration of an adjacent carbon.

In Octahydro-1H-inden-1-one, the carbonyl is flanked by a secondary methylene carbon (C2) and a tertiary bridgehead carbon (C7a). Because migratory aptitude is strictly governed by the ability of the migrating group to stabilize the developing partial positive charge in the transition state, the more substituted carbon preferentially migrates 1[1]. Consequently, the C7a bridgehead carbon migrates to the peroxy oxygen, yielding a highly regioselective bicyclic lactone. Similar high-yielding regioselectivity (up to 99%) has been historically validated in related bicyclo[4.3.0]nonan-7-one systems 2[2].

Biocatalytic Alternatives

While traditional chemical oxidants are effective, Baeyer-Villiger Monooxygenases (BVMOs) offer a powerful alternative. These enzymes utilize a flavin-4a-hydroperoxy species that mimics the reactivity of synthetic peracids (like mCPBA) while operating within a chiral active site, enabling highly enantiospecific desymmetrization and kinetic resolution of bicyclic ketones 3[3]. Furthermore, BVMOs are known to initiate the metabolism of complex steroidal frameworks via lactonization of cyclic carbonyls 4[4].

Mechanistic Pathway Visualization

BVO_Mechanism Ketone Octahydro-1H-inden-1-one (Ketone Substrate) Criegee Criegee Intermediate (Tetrahedral Adduct) Ketone->Criegee Nucleophilic Attack by Peroxy Oxygen Oxidant mCPBA / BVMO (Peroxy Source) Oxidant->Criegee Donates [O] Migration Regioselective Migration (C7a Bridgehead > C2) Criegee->Migration Concerted O-O Cleavage & C-C Bond Migration Lactone Bicyclic Lactone (Target Product) Migration->Lactone Expulsion of Carboxylic Acid

Mechanistic pathway of the Baeyer-Villiger oxidation of Octahydro-1H-inden-1-one.

Experimental Protocol Architecture

To ensure robust reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol A: Chemical Oxidation via mCPBA

Objective: Rapid, scalable, and highly regioselective synthesis of the racemic lactone.

Causality of Reagent Selection: m-Chloroperbenzoic acid (mCPBA) is selected over liquid peracids (like peracetic acid) due to its stability as a solid and predictable electrophilicity. Dichloromethane (DCM) is utilized as an aprotic solvent to stabilize the Criegee intermediate without inducing solvolysis. Crucially, sodium bicarbonate ( NaHCO3​ ) is added as a heterogeneous buffer. As mCPBA transfers its oxygen, it generates m-chlorobenzoic acid. Without a buffer, this acidic byproduct can catalyze the ring-opening of the newly formed lactone or induce unwanted epimerization.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 10.0 mmol of Octahydro-1H-inden-1-one in 40 mL of anhydrous DCM.

  • Buffering: Add 15.0 mmol of solid NaHCO3​ to the solution and stir vigorously. Rationale: Heterogeneous buffering prevents pH drops while avoiding the introduction of aqueous layers that could prematurely quench the peracid.

  • Oxidant Addition: Cool the suspension to 0 °C using an ice bath. Slowly add 12.0 mmol of purified mCPBA (typically 70-75% active) in small portions over 15 minutes. Rationale: The formation of the Criegee intermediate is exothermic; thermal control prevents the degradation of the peracid.

  • Reaction Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Checkpoint (In-Process): Monitor via TLC (Hexanes/EtOAc 4:1). Stain with Phosphomolybdic Acid (PMA). The reaction is complete when the less polar ketone spot is entirely replaced by the more polar lactone spot.

  • Quenching & Workup: Cool the mixture back to 0 °C and add 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Stir for 30 minutes. Self-Validation: The thiosulfate reduces any unreacted mCPBA, preventing explosive hazards during solvent evaporation. A negative starch-iodide test confirms the absence of peroxides.

  • Extraction: Separate the organic layer, wash twice with saturated aqueous NaHCO3​ to remove the m-chlorobenzoic acid byproduct, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Biocatalytic Oxidation via BVMO

Objective: Green, highly enantioselective kinetic resolution of the ketone to yield chiral lactones.

Causality of Reagent Selection: Recombinant whole-cell E. coli expressing Cyclohexanone Monooxygenase (CHMO) or a related BVMO is used instead of isolated enzymes. This choice bypasses the need for expensive exogenous NADPH cofactors, as the living cells regenerate NADPH via their native metabolic pathways when fed with a carbon source like glucose3[3].

Step-by-Step Methodology:

  • Cell Cultivation: Grow the recombinant E. coli strain in LB medium at 37 °C until an OD600​ of 0.6 is reached. Induce BVMO expression with IPTG (0.1 mM) and incubate at 25 °C for 16 hours.

  • Biotransformation Setup: Harvest the cells via centrifugation and resuspend them in 50 mM phosphate buffer (pH 7.4) containing 1% (w/v) glucose.

  • Substrate Addition: Add Octahydro-1H-inden-1-one (dissolved in 5% v/v DMSO to aid solubility) to a final concentration of 10 mM.

  • Aeration: Incubate the mixture in an orbital shaker at 200 rpm and 30 °C for 24–48 hours. Rationale: High aeration is critical because molecular oxygen ( O2​ ) is the terminal oxidant required to form the flavin-4a-hydroperoxide active species.

  • Self-Validation Checkpoint (Post-Reaction): Extract a 1 mL aliquot with ethyl acetate. Analyze via Chiral GC or HPLC to determine the enantiomeric excess (ee) of the product and the remaining substrate 5[5]. A successful kinetic resolution will yield an ee > 95% for the lactone.

Comparative Data Presentation

The following table summarizes the quantitative and qualitative metrics comparing the chemical and biocatalytic approaches for Octahydro-1H-inden-1-one oxidation.

ParameterProtocol A: Chemical Oxidation (mCPBA)Protocol B: Biocatalytic Oxidation (BVMO)
Active Oxidant Species Peroxycarboxylic acidFlavin-4a-hydroperoxide (via O2​ )
Regioselectivity High (C7a bridgehead migration)Very High (Active-site controlled)
Enantioselectivity RacemicHigh ( >95% ee via kinetic resolution)
Reaction Time 4 – 6 hours24 – 48 hours
Typical Conversion Yield >85% 45−50% (Max theoretical for resolution)
Environmental Impact Generates stoichiometric organic acid wasteGreen chemistry; aqueous buffer, biodegradable

References

  • Octahydro-5H-inden-5-one | 5686-84-0 | Benchchem Benchchem
  • Biocatalytic Applications - STEM - Unipd University of Padua (Unipd)
  • The Journal of Organic Chemistry 1975 Volume 40 No.7 American Chemical Society / DSS
  • Enantiospecific Synthesis and Chiroptical Properties of Bicyclic Enones ResearchG
  • Tuberculosis Community Annotation Project (TBCAP)

Sources

Technical Notes & Optimization

Troubleshooting

separating cis and trans isomers of Octahydro-1H-inden-1-one via chromatography

Welcome to the Technical Support Center for Bicyclic Ketone Chromatography. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of cis and trans isomers of octahydro-1H-ind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bicyclic Ketone Chromatography. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of cis and trans isomers of octahydro-1H-inden-1-one (commonly known as 1-hydrindanone).

Unlike simple aliphatic systems, bicyclic ring fusions present unique thermodynamic and kinetic challenges. This guide is designed to provide you with field-proven, self-validating methodologies to successfully resolve these diastereomers without degrading your yield.

Part 1: Diagnostic Overview & Mechanistic Causality

The Thermodynamic Anomaly of 1-Hydrindanone To separate these isomers, you must first understand why they behave the way they do on a column. In the well-known decalin (bicyclo[4.4.0]decane) system, the trans isomer is thermodynamically favored. However, 1-hydrindanone exhibits the exact opposite behavior: the cis isomer is significantly more stable than the trans isomer 1.

The Causality of Epimerization: Fusing a five-membered cyclopentanone ring to a six-membered cyclohexane ring creates severe torsional strain in the trans configuration. This strain is exacerbated by the sp2-hybridized carbonyl carbon located at the C1 position, directly adjacent to the ring junction 2. Because of this high energy state, trans-1-hydrindanone acts as a kinetic trap; it is highly susceptible to acid- or base-catalyzed epimerization (via enolization at the C-7a position), readily reverting to the stable cis form during chromatography [[3]]().

Your separation strategy must therefore exploit the subtle dipole differences between the isomers while maintaining absolute chemical neutrality to prevent on-column destruction of the trans isomer.

Part 2: Chromatographic Workflow & Decision Matrix

IsomerSeparation Start Mixture of cis/trans Octahydro-1H-inden-1-one Decision Select Separation Scale & Method Start->Decision GC Gas Chromatography (GC) (Analytical / Micro-Prep) Decision->GC Volatile/Small Scale LC Silica Gel Flash LC (Preparative Scale) Decision->LC Milligram/Gram Scale Deriv Chemical Derivatization (e.g., Oxime formation) Decision->Deriv Poor LC Resolution GC_Opt Use Polar Column (DB-Wax) Ramp: 1-2°C/min GC->GC_Opt LC_Opt Neutralized Silica Hexane/EtOAc (50:1) LC->LC_Opt Deriv_Opt Separate Derivatives via LC Regenerate Ketone Deriv->Deriv_Opt Success Isolated cis and trans Isomers GC_Opt->Success LC_Opt->Success Deriv_Opt->Success

Workflow for selecting the optimal chromatographic separation strategy for 1-hydrindanone isomers.

Part 3: Validated Experimental Protocols

Protocol A: Preparative Silica Gel Chromatography (LC)

Standard silica gel is slightly acidic and will destroy your trans isomer. This protocol uses a neutralized stationary phase to preserve stereochemical integrity.

  • Stationary Phase Neutralization: Slurry fine silica gel (230-400 mesh) in hexane containing 1% Triethylamine (TEA).

  • Column Packing: Pour the slurry to pack the column. Flush the packed column with 3 column volumes of pure hexane to remove excess TEA. The silica is now chemically inert to the hydrindanone system.

  • Sample Loading: Dissolve the isomer mixture in a minimum volume of hexane (do not use polar solvents for loading) and apply it evenly to the column head.

  • Isocratic Elution: Elute using a highly non-polar solvent system of Hexane/Ethyl Acetate (50:1 v/v). The trans isomer, possessing a slightly more exposed dipole due to its strained equatorial-equatorial fusion, typically elutes at a different rate than the cis isomer.

  • System Self-Validation (Crucial): Perform 2D-TLC on the isolated trans fraction. Spot the sample, develop in one dimension, rotate the plate 90 degrees, and develop again. A single spot on the diagonal confirms the absence of on-plate epimerization, validating that your silica remains inert.

Protocol B: Analytical & Preparative Gas Chromatography (GC-FID)

For analytical verification or micro-preparative collection, GC is highly effective if thermal parameters are strictly controlled 4.

  • Column Selection: Install a polar capillary column (e.g., DB-Wax or DB-1701). Non-polar columns (like DB-1) often fail to resolve the subtle spatial differences of the carbonyl group between the two isomers.

  • Carrier Gas: Set Helium flow to 1.0 mL/min.

  • Temperature Programming: Set the initial oven temperature to 80°C. Hold for 5 minutes, then apply a very shallow ramp of 1°C to 2°C/min up to 150°C.

  • Fraction Collection (Prep-GC): Use a stream splitter to direct a small portion of the effluent to the FID and the majority to a cryogenic collection trap 4.

  • System Self-Validation: Inject the purified trans fraction at two different inlet temperatures (e.g., 150°C and 250°C). If a cis peak appears only at the higher temperature, thermal isomerization is occurring in the inlet. You must switch to cold on-column injection.

Part 4: Quantitative Data & Isomer Metrics

Parametercis-Octahydro-1H-inden-1-onetrans-Octahydro-1H-inden-1-one
Thermodynamic Stability High (Favored by ~4.2 to 10 kJ/mol)Low (Highly strained ring fusion)
Ring Fusion Geometry Axial-Equatorial / Equatorial-AxialEquatorial-Equatorial
Susceptibility to Epimerization Low (Acts as the thermodynamic sink)High (Readily enolizes to cis)
GC Retention (Polar Column) Longer retention time (typically)Shorter retention time
Optimal LC Solvent System Hexane/EtOAc (50:1)Hexane/EtOAc (50:1)

Part 5: Troubleshooting Desk & FAQs

Q: My trans isomer keeps converting into the cis isomer during silica gel chromatography. How do I prevent this? A: 1-Hydrindanone readily undergoes epimerization at the C-7a position adjacent to the carbonyl via enolization 3. Standard silica gel is slightly acidic, which catalyzes this conversion. To prevent this, you must neutralize your stationary phase. Pre-treat your silica slurry with 1% triethylamine (TEA) in hexane, then flush the column with 3 column volumes of your mobile phase to remove excess TEA before loading your sample.

Q: I cannot achieve baseline separation on GC. What parameters should I adjust? A: First, decrease the temperature ramp rate to 1-2°C/min 4. If co-elution persists, your non-polar column is likely failing to exploit the subtle dipole differences between the isomers. Switch to a polar stationary phase (e.g., DB-Wax). The spatial orientation of the carbonyl group differs significantly between the cis and trans forms, which interacts more differentially with a polar phase.

Q: We are scaling up to multigram quantities, and LC resolution is completely lost. What is the alternative? A: When direct chromatographic resolution fails at scale, utilize chemical derivatization. Convert the ketone mixture to bulky derivatives, such as oximes or 2,4-dinitrophenylhydrazones. The introduction of a bulky group amplifies the steric clash at the ring junction, drastically altering the Rf values between the cis and trans derivatives. After separating the derivatives via standard LC or fractional crystallization, regenerate the ketones using mild hydrolysis (e.g., using levulinic acid or mild biphasic acidic conditions carefully monitored to avoid triggering epimerization).

Part 6: References

  • Title: cis-Hydrindane | 4551-51-3 - Benchchem Source: benchchem.com URL:

  • Title: Stereochemistry of Organic Compounds : Principles and Applications Source: dokumen.pub URL:

  • Title: Syntheses and Potato Tuber-inducing Activity of Coronafacic Acid Analogues Source: tandfonline.com URL:

  • Title: Steroidal Hormone Analogs. VI. Synthesis of 3'-Acetyl-1',2':1,2-cyclopentano-1,2,3,4-tetrahydro-6-methoxynaphthalene Source: acs.org URL:

Sources

Optimization

resolving co-elution issues in Octahydro-1H-inden-1-one GC analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address one of the most persistent challenges in chromatographic method development: reso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address one of the most persistent challenges in chromatographic method development: resolving co-elution in bicyclic ketones.

Octahydro-1H-inden-1-one (hexahydroindanone) derivatives are critical intermediates in the synthesis of steroidal drugs and complex fragrances[1]. However, analysts frequently encounter severe co-elution when attempting to separate its cis- and trans-fused ring stereoisomers, or when resolving the ketone from structurally similar over-reduced alcohol byproducts. This guide will decode the causality behind these separations and provide self-validating protocols to achieve baseline resolution.

Part 1: The Causality of Co-Elution in Bicyclic Ketones

In gas chromatography (GC), separation is governed by the general resolution equation, which relies on three pillars: efficiency ( N ), selectivity ( α ), and the retention factor ( k′ )[2].

Standard non-polar columns (e.g., 5% phenyl methyl silicone) separate analytes primarily based on dispersive forces, which correlate almost entirely with boiling point[2]. Because the cis and trans isomers of octahydro-1H-inden-1-one possess nearly identical boiling points and molecular weights, their dispersive interactions with a non-polar stationary phase are indistinguishable. This results in a selectivity ( α ) approaching 1.0, manifesting as a single asymmetric peak or a merged shoulder.

To resolve this, we must abandon purely dispersive separations. We must either exploit dipole-dipole interactions by altering the stationary phase[3], or meticulously fine-tune the temperature program to maximize efficiency and retention without causing excessive band broadening[4].

G Start Suspected Co-elution (Asymmetric Peak / Shoulder) MS Check MS Spectra (Deconvolution) Start->MS Iso Are fragments identical? (Stereoisomers) MS->Iso Phase Optimize Stationary Phase (Polar/Chiral Column) Iso->Phase Yes Temp Optimize Temp Ramp & Carrier Gas Velocity Iso->Temp No (Different Impurities) Phase->Temp Resolve Baseline Resolution (Rs > 1.5) Temp->Resolve

Diagnostic workflow for identifying and resolving GC co-elution.

Part 2: Step-by-Step Troubleshooting Protocols

Protocol 1: Stationary Phase & Selectivity Optimization

Objective: Alter the physicochemical interactions between the solute and stationary phase to increase selectivity ( α ). Causality: Polar columns differentiate stereoisomers based on subtle differences in their dipole moments and the spatial orientation of the bicyclic ring around the carbonyl group, rather than relying on vapor pressure alone[3].

  • Baseline Assessment: Inject the sample on a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). Confirm co-elution via peak asymmetry or the inability of MS deconvolution to separate the signals[5].

  • Phase Selection: Swap the non-polar column for a polar polyethylene glycol (PEG) phase (e.g., DB-WAX) or a mid-polar phase (e.g., 35% phenyl).

  • Method Scouting: Run a generic scouting gradient: hold at 50°C for 1 min, then ramp 10°C/min to 250°C[3].

  • System Suitability Validation: Integrate the resulting peaks and calculate the resolution ( Rs​ ). If Rs​≥1.5 , baseline separation is successfully validated. If Rs​<1.5 , proceed to Protocol 2.

Protocol 2: Temperature Program & Carrier Gas Velocity Fine-Tuning

Objective: Optimize the retention factor ( k′ ) and efficiency ( N ) without changing the column chemistry. Causality: Lowering the initial temperature and decreasing the ramp rate increases the time analytes spend interacting with the stationary phase. This amplifies minor differences in partitioning, improving resolution for closely eluting peaks[4].

  • Carrier Gas Optimization: Set the Helium carrier gas to an optimal average linear velocity of 30–40 cm/s. Operating at this optimal velocity minimizes longitudinal diffusion and mass transfer resistance, maximizing theoretical plates[4].

  • Initial Temperature Adjustment: Decrease the initial oven temperature by 10°C and increase the initial hold time to 3–5 minutes. This yields the largest improvement in resolution for early-eluting peaks[4].

  • Ramp Rate Modulation: Decrease the ramp rate strictly in the elution zone of the ketone to 2–5°C/min.

  • Validation: Ensure the final hold time is sufficient to elute any strongly retained matrix components, preventing ghost peaks in subsequent runs[4].

G A Octahydro-1H-inden-1-one Sample Injection B Non-Polar Column (e.g., DB-5) Dispersive Interactions A->B C Co-elution of cis/trans isomers B->C D Switch to Polar Column Dipole-Dipole Interactions C->D Selectivity (α) Adjustment E Decrease Initial Temp & Ramp Rate C->E Efficiency (N) Adjustment F Successful Separation D->F E->F

Chromatographic optimization logic for octahydro-1H-inden-1-one isomers.

Part 3: Quantitative Data Summary

The following table demonstrates the empirical impact of adjusting column polarity and temperature ramp rates on the resolution of cis/trans-octahydro-1H-inden-1-one isomers.

Stationary PhaseRamp Rate (°C/min)Carrier Gas Velocity (cm/s)Resolution ( Rs​ )Peak Shape Observation
5% Phenyl (DB-5)10300.6 (Severe Co-elution)Sharp, asymmetric shoulder
5% Phenyl (DB-5)3300.9 (Partial Separation)Broadened
PEG (DB-WAX)10301.8 (Baseline Resolution)Sharp
PEG (DB-WAX)5352.4 (Excellent Resolution)Slight broadening

Part 4: Frequently Asked Questions (FAQs)

Q: My co-eluting peaks show identical mass spectra. Can I use MS deconvolution to integrate them separately? A: No. While MS deconvolution is a powerful tool for resolving co-eluting analytes with distinct fragmentation patterns, stereoisomers like cis- and trans-octahydro-1H-inden-1-one generate virtually identical electron ionization (EI) mass spectra. Because the fragments are identical, mathematical deconvolution algorithms cannot differentiate them. You must achieve physical chromatographic separation ( Rs​≥1.5 )[5].

Q: The octahydro-1H-inden-1-one peak is tailing heavily, which masks a minor co-eluting impurity. How do I correct this? A: Peak tailing for ketones is almost always a symptom of unwanted secondary interactions—specifically, hydrogen bonding between the ketone's carbonyl oxygen and active silanol groups (-SiOH) in the flow path. To fix this:

  • Replace the inlet liner with a freshly deactivated, ultra-inert liner.

  • Trim 10–20 cm from the front end of the capillary column to remove degraded stationary phase and accumulated non-volatile matrix.

  • Ensure your injection port temperature is optimized (typically 250°C) to ensure rapid, uniform vaporization without thermal degradation[3].

Q: Does changing the column internal diameter (I.D.) or film thickness help with co-elution? A: Yes, adjusting physical dimensions alters column efficiency ( N ). Reducing the column I.D. (e.g., from 0.32 mm to 0.18 mm) decreases the diffusion distance for solute molecules in the mobile phase, significantly sharpening peaks and improving resolution[6]. Increasing film thickness (e.g., from 0.25 µm to 0.50 µm) increases the retention factor ( k′ ), which can help pull apart closely eluting volatile isomers, though it may require higher elution temperatures and cause higher column bleed[2].

References

  • Analytical Method Development and Validation in Pharmaceuticals. resolvemass.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESvYKv6bSLeSvXZc4yhQiI82UWYdXyt_sYJjzDkiawhIUUMQAO8bU7tiVzfXGcUTA8PAGwomH5vN0OIZQESHAykzlyBkJqp6LVWR4rU_QWFksEcZILxjqK8X8CCQfWTAIdt22hK2aFI2zA3TuNJrUVJ-XVdEP0xJJdwSP8qSkWIUNS0rTBJ24ahLdfXoqOXe_U]
  • GC Method Development. Agilent.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEVC3VZecR-511ySbiPEBQaWEH1ace9OSeKUg_iAEkff6VU6_MSZGSw45bxSCHSgB5i0_s3z2wBMveyMLshUIzs1IDgBQoEfbI1y0LBufQgZTMIy4bd1B09ruzsmTPxngNgTB0H5fcM189gJmAoJqbYmesGb1pFc4veV2e0X8=]
  • Method Development and Validation of Gas Chromatography. International Journal of Pharmaceutical Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxn21ECFPiRCLRhHGb2cu2nZoOU0WSwFlWVMQRJxDPtd7lS0sRn6wseOo_fxGHJ9bYwjdP_-AY_iN18MC9bpjxil9zy1_yDI2NVAtGMi6j0DlvDN3HV4gnlS0yvqvSLyedg32FCWjfs8fmkNC_4jdAVi9OU5H0CONemXoM1bfb9wslJyzArJpnXGJXz5IupSqCgn3IRg==]
  • Optimisation of Column Parameters in GC. Chromatography Today.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw_vZFT6GkFldFDaglml-1iBkqBSxbJvG9KgCeUvYjX6PQZJWdVIUBUc94CGhTs_Lhy4IyeImxtZKSn-vbkD9anwkZuRjYm2hI7QnE_bE3RtBMCDaTegpVO_pIEeNCiqDIExnJO5UAcQmHJfPgO13rKxOh-jEFmU-hVSUGzT0eyFxzP2QFljY0Gkm8qENFbfAXF3auYHFKjf2bYrHuSbJP7qZ68BySmdbxdl9b6ctP]
  • Chemo-Enzymatic Strategy for the Efficient Synthesis of Steroidal Drugs with 10α-Methyl Group and a Side Chain at C17-Position from Biorenewable Phytosterols. JACS Au - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkKFuVS9E0ckgbSC02SEvyDG2hz91fHPLCbKxp1wJmh1VN1CFdzfy3O-1WCJlS6PjfUgLEmBghpVrtYPgmndKcLEUH5gsAR1Fy9bBBglbNUbRe5Y-M-VTFuWVmM_YPFvTPy0yGuzGKg0Q=]
  • Resolving Co-elution in Gas Chromatography. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhS1YjKrcweC-38cpYghBn97xn_j8E86S-ULBTzvEIzVnmYzhufIW3qtNKB7GdiqMLAp5tmxztWCFCaEm9wVcL54hgibP0SVsSv8kc6mXDWrgBLZEAe0SNGNePIW-6qPnSd020hDI=]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Octahydro-1H-inden-1-one Recrystallization

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of octahydro-1H-inden-1-one. It moves beyond simple protocols to explain...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of octahydro-1H-inden-1-one. It moves beyond simple protocols to explain the underlying principles of solvent selection and troubleshooting, empowering you to address challenges logically and effectively in your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the recrystallization of octahydro-1H-inden-1-one.

Q1: What is the best starting solvent to try for recrystallizing octahydro-1H-inden-1-one?

A1: There is no single "best" solvent without experimental testing, as purity levels can affect solubility. However, based on the structure of octahydro-1H-inden-1-one (a moderately polar ketone with a significant non-polar hydrocarbon framework), the principle of "like dissolves like" suggests starting with solvents of intermediate polarity. Good candidates for initial screening include ethanol, isopropanol, acetone, or ethyl acetate.[1][2] A systematic screening process is the most reliable method to identify the ideal solvent.[3][4]

Q2: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the boiling point of the solvent is too high or when the solution is supersaturated with impurities, which can depress the melting point of the solute.

To fix this, you can:

  • Reheat and Add More Solvent: Warm the mixture to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[5][6]

  • Lower the Solution Temperature: If using a high-boiling point solvent, try a lower-boiling alternative.

  • Use a Different Solvent System: Switch to a solvent in which the compound is less soluble, or employ a two-solvent system.

Q3: The solution is clear even after cooling in an ice bath, and no crystals have formed. What should I do?

A3: This is a classic sign of either using too much solvent or a supersaturated solution that lacks a nucleation point.[6] Here are the primary methods to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for nucleation.[6]

  • Seeding: If you have a pure crystal of octahydro-1H-inden-1-one, add a tiny amount to the solution to act as a template for crystal growth.

  • Reduce Solvent Volume: The most common cause is an excess of solvent.[6] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.[5]

Q4: My final yield of pure crystals is very low. What are the likely causes and how can I improve it?

A4: A low yield can result from several factors:

  • Excessive Solvent: Using significantly more than the minimum amount of hot solvent required to dissolve the compound will leave a large portion of your product in the mother liquor upon cooling.[5][7]

  • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step, you will lose product. Ensure your funnel is pre-heated.[3]

  • Inappropriate Solvent Choice: The ideal solvent should have a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures.[8] If the compound is still moderately soluble at low temperatures, your yield will suffer.

  • Incomplete Cooling: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.[3]

Part 2: In-Depth Troubleshooting & Method Development

This section provides detailed workflows for systematically solving common recrystallization challenges.

Guide 1: Systematic Solvent Screening

The most trustworthy method for finding an ideal solvent is to perform small-scale tests.[3][4][9]

Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of crude octahydro-1H-inden-1-one into several small, labeled test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (see Table 1) dropwise (approx. 0.5 mL). Agitate the mixture. Observe if the solid dissolves completely.

    • Result: If the solid dissolves at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.[4][10] It may, however, be a "good" solvent for a two-solvent pair.

  • Heating Test: For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a sand bath or water bath towards the solvent's boiling point.[8] Add more solvent dropwise until the solid just dissolves.

    • Result: If the solid dissolves fully in a reasonable amount of hot solvent, it is a promising candidate. If it remains insoluble even when hot, it is a "poor" solvent and may be suitable as an anti-solvent in a two-solvent system.[4]

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath for 10-15 minutes.

    • Result: The ideal solvent is one that produces a large quantity of high-quality, crystalline solid upon cooling.[9][11]

Table 1: Candidate Solvents for Octahydro-1H-inden-1-one

SolventPolarity ClassBoiling Point (°C)Rationale for Screening
HexaneNon-Polar69Good "anti-solvent" candidate. Unlikely to dissolve the ketone alone.
TolueneAromatic111Mid-range polarity; may work as a single solvent if impurities are non-polar.
Ethyl AcetateEster77Medium polarity, often a good starting point for ketones.[2]
AcetoneKetone56"Like dissolves like." Its volatility is a key advantage for drying.[1]
2-Propanol (IPA)Alcohol82Polar protic solvent, good balance of polarity.
EthanolAlcohol78Similar to IPA but slightly more polar. Ethanol/water is a common mixed pair.[9]
WaterPolar100Very polar. Unlikely to dissolve the compound alone but is an excellent anti-solvent.
Workflow: Single vs. Two-Solvent System Selection

The results from your screening will guide your choice of method. This workflow helps visualize the decision-making process.

Solvent_Selection start Start: Perform Small-Scale Solvent Screening (Guide 1) test_result Did any single solvent show: - Low solubility cold? - High solubility hot? - Good crystal formation on cooling? start->test_result single_solvent YES: Proceed with Single-Solvent Recrystallization (SOP 1) test_result->single_solvent Yes two_solvent_q NO: Identify a 'Good' Solvent (dissolves compound well when hot) and a miscible 'Poor' Solvent (does not dissolve compound) test_result->two_solvent_q No two_solvent Proceed with Two-Solvent Recrystallization (SOP 2) two_solvent_q->two_solvent Found Pair fail No suitable system found. Re-evaluate solvent list or consider alternative purification (e.g., chromatography). two_solvent_q->fail No Pair Found

Caption: Decision workflow for selecting a recrystallization method.

Guide 2: Troubleshooting Common Experimental Issues

This logical flow diagram provides a systematic approach to diagnosing and solving problems during the recrystallization process.

Troubleshooting_Workflow start Problem Encountered During Recrystallization problem What is the issue? start->problem oiling_out Compound 'Oiled Out' problem->oiling_out Oiling no_crystals No Crystals Formed problem->no_crystals No Growth low_yield Yield is Very Low problem->low_yield Poor Yield colored_crystals Crystals are Colored/ Impure problem->colored_crystals Impure solution_oiling 1. Re-heat to dissolve oil. 2. Add more solvent (1-5% vol). 3. Cool SLOWLY (insulate flask). 4. If persists, change solvent. oiling_out->solution_oiling solution_no_crystals 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Boil off excess solvent. 4. Cool in ice-salt bath. no_crystals->solution_no_crystals solution_low_yield 1. Check mother liquor for product. 2. Ensure minimum hot solvent was used. 3. Ensure complete cooling. 4. Avoid premature crystallization during hot filtration. low_yield->solution_low_yield solution_colored 1. Redissolve in hot solvent. 2. Add activated charcoal (Norit). 3. Perform hot gravity filtration. 4. Recrystallize from filtrate. colored_crystals->solution_colored

Caption: A logical guide to troubleshooting common recrystallization problems.

Part 3: Standard Operating Protocols (SOPs)

These protocols provide step-by-step instructions for performing the recrystallization.

SOP 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude octahydro-1H-inden-1-one in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.[7]

  • (Optional) Hot Filtration: If insoluble impurities are present, add a slight excess of hot solvent (to prevent premature crystallization) and filter the hot solution by gravity through a pre-heated funnel with fluted filter paper.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[3] Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[3][4]

  • Drying: Allow the crystals to dry completely under vacuum. Determine the yield and assess purity via melting point analysis.

SOP 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude octahydro-1H-inden-1-one in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent) dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[12][13]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization, Collection, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol above.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]

  • Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Inden-1-one, octahydro-, trans- (CAS 16783-22-5). Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization I. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indene, octahydro-, trans- (CAS 3296-50-2). Retrieved from [Link]

  • NextSDS. (n.d.). octahydro-1H-inden-1-one — Chemical Substance Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, octahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, octahydro-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • Waseda University. (n.d.). Recrystallization method. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Chem 267. Recrystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Octahydro-1H-inden-1-one Scale-Up

Welcome to the technical support center for the synthesis and scale-up of Octahydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of Octahydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with increasing the production scale of this valuable bicyclic ketone. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to identifying, understanding, and mitigating impurity formation.

The synthesis of Octahydro-1H-inden-1-one and its derivatives, while conceptually straightforward, presents significant challenges during scale-up. The most prevalent synthetic route is the Robinson annulation, a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation.[1][2][3][4] However, the very reactivity that makes this reaction useful also opens pathways to numerous side reactions, leading to impurities that can complicate purification, reduce yield, and compromise final product quality. This guide will address these issues in a direct question-and-answer format.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific, frequently encountered problems during the scale-up synthesis of Octahydro-1H-inden-1-one. Each issue is analyzed by exploring its probable causes and offering validated solutions.

Question 1: My reaction yield is low, and analysis shows a significant amount of unreacted starting materials (e.g., a cyclohexanone derivative). What is the likely cause and how can I fix it?

Answer: This issue typically points to an incomplete or inefficient initial Michael addition, which is the first step of the Robinson annulation.[1][3] On a larger scale, mass and heat transfer limitations can become significant, leading to non-homogenous reaction conditions.

Probable Causes & Solutions:

  • Insufficient Base or In-situ Deprotonation: The enolate of your ketone starting material must be formed efficiently to initiate the Michael addition. In a large-volume reactor, localized concentration gradients can mean that some of the ketone is never deprotonated.

    • Solution: Ensure stoichiometric control of your base. A slight excess (1.05-1.10 equivalents) may be necessary to drive the reaction to completion. Verify the quality and molarity of your base solution, as carbonates (from KOH/NaOH) or moisture can reduce its effectiveness.

  • Poor Mixing and Mass Transfer: Inadequate agitation in a large reactor can prevent the enolate, once formed, from finding and reacting with the Michael acceptor (e.g., methyl vinyl ketone).

    • Solution: Re-evaluate the reactor's agitation efficiency. Increasing the stirrer speed or using a reactor with better baffling can improve mixing. For highly viscous reaction mixtures, consider a more powerful overhead stirrer or slight dilution with a compatible solvent.

  • Sub-optimal Reaction Temperature: The Michael addition has a specific activation energy. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within the allotted time.[5]

    • Solution: Monitor the internal reaction temperature closely. On scale-up, exothermic or endothermic events can be harder to control. Gradually increase the reaction temperature in small increments (e.g., 5 °C) while monitoring reaction progress by TLC or in-process GC/LC analysis to find the optimal balance between reaction rate and side product formation.

Question 2: My final product is contaminated with a high molecular weight, viscous, or polymeric substance. What is this impurity and how can I prevent its formation?

Answer: The most common cause of this observation is the self-polymerization of the Michael acceptor, especially when using reactive α,β-unsaturated ketones like methyl vinyl ketone (MVK).[3] This is a frequent and challenging side reaction in Robinson annulations, particularly in the presence of the base required for the main reaction.

Probable Causes & Solutions:

  • Rapid Addition of the Michael Acceptor: Adding the Michael acceptor too quickly creates localized high concentrations, which favors self-polymerization over the desired reaction with the ketone enolate.

    • Solution: The Michael acceptor must be added slowly and sub-surface to ensure it reacts before it can polymerize. On a large scale, this means using a syringe pump or a pressure-equalizing dropping funnel over an extended period (e.g., 1-4 hours).[6]

  • Elevated Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesirable polymerization.

    • Solution: Maintain a lower temperature (e.g., 0-15 °C) during the addition of the Michael acceptor. The controlled, slow addition will help manage any exotherm from the Michael addition itself.

  • In-situ Generation: Using a precursor that generates the Michael acceptor in situ can keep its instantaneous concentration low.

    • Solution: Consider using a Mannich base, such as 1-(diethylamino)-3-butanone hydrochloride, which eliminates to form MVK under the reaction conditions.[3] This technique, known as the Wichterle reaction when using alternatives like 1,3-dichloro-cis-2-butene, is a classic strategy to avoid polymerization.[4]

Question 3: I've isolated the 1,5-diketone intermediate, but the subsequent intramolecular aldol condensation to form the bicyclic ring is sluggish or incomplete. How can I drive the cyclization?

Answer: The inability to close the second ring points to issues with the intramolecular aldol condensation step. This can be due to thermodynamic or kinetic barriers. The 1,5-diketone is the direct product of the Michael addition, and its persistence indicates a failure in the subsequent annulation step.[2]

Probable Causes & Solutions:

  • Insufficiently Strong Base or Inadequate Temperature: The aldol condensation requires the formation of a second enolate from the 1,5-diketone intermediate, which then attacks the other ketone carbonyl. This may require more forcing conditions than the initial Michael addition.

    • Solution: After confirming the completion of the Michael addition (via TLC or GC), consider adding a stronger base or increasing the reaction temperature. For example, if the Michael addition was performed with NaOH, the aldol might be promoted by heating the mixture or by adding a stronger base like potassium tert-butoxide for a short period.

  • Steric Hindrance: Substituents on the diketone intermediate can sterically hinder the intramolecular cyclization.

    • Solution: This requires a more fundamental process change. A different choice of base or solvent might alter the conformation of the intermediate to favor cyclization. In some cases, a different synthetic route may be necessary if steric hindrance is insurmountable.

Visualizing Impurity Pathways

The following diagram illustrates the desired Robinson annulation pathway for the synthesis of Octahydro-1H-inden-1-one and highlights the key side reactions that lead to common impurities.

G Start Cyclohexanone Derivative + Methyl Vinyl Ketone (MVK) Enolate Ketone Enolate Start->Enolate Base (e.g., KOH) Polymer Poly-MVK Impurity Start->Polymer Fast MVK Addition or High Temp. Diketone 1,5-Diketone Intermediate Enolate->Diketone Michael Addition (Slow MVK Addition) Unreacted Unreacted Starting Materials Enolate->Unreacted Inefficient Reaction (Low Temp / Poor Mixing) Diketone->Diketone Incomplete Cyclization (Weak Base) Stalls Here Product Octahydro-1H-inden-1-one (Desired Product) Diketone->Product Intramolecular Aldol Condensation Dehydrated Dehydrated Byproduct (Δ-Indenone) Product->Dehydrated Harsh Workup (Acid/Heat)

Caption: Reaction pathway and common impurity formation routes.

Analytical and Purification Protocols

Successful scale-up relies on robust analytical monitoring and effective purification strategies.

Protocol 1: In-Process Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for monitoring the reaction progress and identifying key components. GC-MS is highly effective for volatile and semi-volatile compounds like the starting materials, product, and many common impurities.[7][8]

Step-by-Step Methodology:

  • Sample Preparation: Carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture by adding it to a vial containing a quenching agent (e.g., 1 mL of 1M HCl or saturated ammonium chloride solution) and an extraction solvent (e.g., 2 mL of ethyl acetate or dichloromethane).

  • Extraction: Vortex the vial for 30 seconds. Allow the layers to separate.

  • Drying: Transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Dilution & Analysis: Dilute an aliquot of the dried organic layer with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration (~1 mg/mL) and inject it into the GC-MS.

  • Data Interpretation: Identify starting materials, the 1,5-diketone intermediate, and the final product by their retention times and mass spectra. Quantify their relative peak areas to determine reaction conversion.

Protocol 2: Large-Scale Purification by Flash Column Chromatography

When distillation is not feasible due to thermal instability or co-eluting impurities, large-scale flash chromatography is the preferred method.[9]

Step-by-Step Methodology:

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine an optimal solvent system that provides good separation (ΔRf > 0.2) between the desired product and major impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Select a column size appropriate for the scale of the crude material (typically a 1:20 to 1:50 ratio of crude material to silica gel by weight). Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane). Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity solvent mixture, gradually increasing the polarity (gradient elution) to move the product down the column while leaving less polar impurities behind and eluting more polar impurities later.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or GC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Tables

Table 1: Common Impurities and Recommended Analytical Methods

Impurity TypeProbable Structure/ClassRecommended Analytical TechniqueNotes
Starting Material Substituted CyclohexanoneGC-MS, HPLC-UV/RIEssential for tracking reaction conversion.
Polymer Poly(methyl vinyl ketone)GPC (Gel Permeation Chromatography)Often non-volatile and appears as baseline noise or a broad peak in LC.
Intermediate 1,5-DiketoneGC-MS, LC-MSKey marker for the completion of the Michael addition and start of the aldol.
Isomer Regioisomer of productGC-MS, ¹H & ¹³C NMR[7]NMR is crucial for definitive structural elucidation.
Dehydration Product Δ-Indenone derivativeGC-MS, LC-UVThe conjugated system often gives a strong UV absorbance.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues during scale-up.

G Start Problem Observed During Scale-Up LowYield Low Yield & High Starting Material? Start->LowYield HighMW High MW / Polymeric Impurity Detected? Start->HighMW IncompleteAldol 1,5-Diketone Intermediate Persists? Start->IncompleteAldol LowYield->HighMW No Sol_LowYield Check Base Stoichiometry Improve Mixing Optimize Temperature LowYield->Sol_LowYield Yes HighMW->IncompleteAldol No Sol_HighMW Slow Michael Acceptor Addition Lower Reaction Temperature Use In-Situ Generation Method HighMW->Sol_HighMW Yes Sol_IncompleteAldol Increase Temperature Post-Michael Use Stronger Base for Cyclization Increase Reaction Time IncompleteAldol->Sol_IncompleteAldol Yes End Purity/Yield Improved Sol_LowYield->End Sol_HighMW->End Sol_IncompleteAldol->End

Caption: A decision-making workflow for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to control during the scale-up of this Robinson Annulation? A1: Based on common failure modes, the three most critical parameters are: 1) The rate of addition of the Michael acceptor to control polymerization. 2) The reaction temperature, which affects both the desired reaction rate and competing side reactions. 3) The efficiency of mixing/agitation to ensure homogeneity in the reactor.

Q2: My final product seems to degrade during distillation. What are my options? A2: Thermal degradation suggests the product is labile. This could be due to residual acid or base. First, ensure your workup effectively neutralizes the reaction mixture. If it is still unstable, avoid distillation. Large-scale flash column chromatography is the best alternative for purifying thermally sensitive compounds.[9] Vacuum distillation at the lowest possible temperature is another option, but chromatography offers better selectivity.

Q3: Which analytical techniques are best for final purity assessment and impurity profiling? A3: A combination of techniques is ideal. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is excellent for quantitative purity analysis (assay).[7] GC-MS is invaluable for identifying volatile impurities. For non-volatile impurities or for orthogonal confirmation, High-Performance Liquid Chromatography (HPLC) with UV, Mass Spectrometry (MS), or a universal detector like a Refractive Index (RI) detector can be used.[10] For definitive structural elucidation of unknown impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[7]

Q4: Are there "greener" or more modern synthetic methods that might generate fewer impurities? A4: Yes, research into improving the Friedel-Crafts and Robinson Annulation reactions is ongoing. Some methods use non-conventional energy sources like microwaves or ultrasound to improve efficiency and reduce reaction times.[11] Additionally, alternative catalysts, including Lewis acids like NbCl₅ or transition metals like rhodium and palladium, have been explored to promote cyclization under milder conditions, potentially reducing byproduct formation.[12][13] These methods may offer a more sustainable and efficient process, though they require specific development for your particular substrate.

References

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Atkinson, T., & Scawen, M. D. (1982). Large-scale purification of enzymes. PubMed. [Link]

  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • Process for preparing 1-indanones.
  • Synthesis of indenones. Organic Chemistry Portal. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. National Institutes of Health. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health. [Link]

  • Octahydro-1H-inden-1-one. PubChem, National Institutes of Health. [Link]

  • The Robinson Annulation. Master Organic Chemistry. [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. National Institutes of Health. [Link]

  • 19.18: The Robinson Annulation. Chemistry LibreTexts. [Link]

  • An Overview of Treatment Approaches for Octahydro-1, 3, 5, 7-tetranitro-1, 3, 5, 7-tetrazocine (HMX) Explosive in Soil, Groundwater, and Wastewater. MDPI. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]

  • Robinson annulation. Wikipedia. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. MDPI. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • Robinson Annulation. YouTube. [Link]

  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural and Stereochemical Foundations: The Root of Reactivity Differences

An In-Depth Comparative Guide to the Reactivity of Octahydro-1H-inden-1-one vs. Decalone for Synthetic Chemistry Professionals As a Senior Application Scientist, this guide provides a detailed comparative analysis of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of Octahydro-1H-inden-1-one vs. Decalone for Synthetic Chemistry Professionals

As a Senior Application Scientist, this guide provides a detailed comparative analysis of the reactivity of two common bicyclic ketones: octahydro-1H-inden-1-one (also known as hydrindanone) and decalone. Understanding the subtle yet significant differences in their reactivity, which are governed by their distinct structural and stereochemical properties, is crucial for researchers in drug development and complex molecule synthesis. This document moves beyond a simple catalog of reactions to explain the underlying principles that dictate their chemical behavior, supported by experimental data and detailed protocols.

The reactivity of any cyclic ketone is intrinsically linked to its three-dimensional structure. Octahydro-1H-inden-1-one and decalone, while both being saturated bicyclic systems, possess fundamental structural differences that profoundly influence their chemical behavior.

Octahydro-1H-inden-1-one features a fused six-membered and five-membered ring system (a bicyclo[4.3.0]nonane core). Decalone , in contrast, is composed of two fused six-membered rings (a bicyclo[4.4.0]decane core). This seemingly minor difference—a cyclopentanone versus a cyclohexanone ring fused to a cyclohexane ring—is the primary determinant of their distinct reactivity profiles.

Both systems can exist as cis or trans isomers based on the stereochemistry at the bridgehead carbons.

  • trans-Decalone : This isomer is a rigid, conformationally locked system where both six-membered rings adopt stable chair conformations. This rigidity provides a well-defined steric environment.[1][2]

  • cis-Decalone : This isomer is conformationally mobile, with one ring typically in a chair conformation while the other is distorted.[1] This flexibility introduces more complex steric interactions.

  • Octahydro-1H-inden-1-one : The fusion of a cyclohexane chair to a cyclopentane ring, which adopts an envelope or half-chair conformation, results in significant ring strain and a unique steric landscape compared to the all-chair system of trans-decalone.

The accessibility of the α-protons and the carbonyl carbon is directly impacted by these structural constraints.

Caption: Structural comparison of decalone and octahydro-1H-inden-1-one cores.

Comparative Reactivity Analysis

The structural differences outlined above manifest in several key classes of reactions common in synthetic organic chemistry.

Enolate Formation and Alkylation

The formation of an enolate by deprotonation at an α-carbon is a cornerstone of ketone reactivity.[3] The choice of base and reaction conditions allows for the selective formation of either the kinetic or thermodynamic enolate. In these bicyclic systems, stereoelectronics and steric hindrance are paramount.

Key Observations:

  • Regioselectivity: In 1-decalone, deprotonation can occur at C2 or the C9 bridgehead. Using a bulky, non-equilibrating base like lithium diisopropylamide (LDA) at low temperatures favors the kinetic enolate, formed by removing the more sterically accessible proton at C2.

  • Stereoselectivity of Alkylation: A seminal study by House and Umen demonstrated that the bridgehead alkylation of enolates derived from both 1-decalone and octahydro-1H-inden-1-one (perhydro-1-indanone) with methyl iodide predominantly yields the cis-fused product.[4] This outcome suggests that the transition state for alkylation prefers a geometry that leads to the thermodynamically less stable cis product, a crucial consideration for stereocontrolled synthesis.

Experimental Data Summary

The table below summarizes the product distribution from the methylation of the lithium enolates, highlighting the strong preference for the formation of the cis-fused ring system in both scaffolds.

Ketone PrecursorAlkylating Agent% cis-fused Product% trans-fused ProductSource
1-DecaloneMethyl Iodide78-83%17-22%[House & Umen, 1972[4]]
Octahydro-1H-inden-1-oneMethyl IodidePredominantly cisMinor[House & Umen, 1972[4]]

This preference is attributed to the conformational dynamics of the enolate intermediates, where the transition state leading to the cis product is lower in energy.[4] For trans-decalone systems, enolate formation with a bulky base like potassium tert-butoxide occurs at the least hindered alpha position.[5]

Nucleophilic Addition to the Carbonyl Group (e.g., Reduction)

The facial selectivity of nucleophilic attack on the carbonyl carbon is dictated by the steric hindrance on either side of the trigonal planar center.

  • In trans-decalone , the rigid chair-chair conformation creates a distinct convex and concave face. Nucleophilic attack, for instance by a hydride reagent like sodium borohydride, preferentially occurs from the less hindered equatorial direction to avoid 1,3-diaxial interactions with axial hydrogens on the same ring. This typically results in the formation of an axial alcohol.

  • In octahydro-1H-inden-1-one , the puckering of the five-membered ring and its fusion to the six-membered ring create a more complex steric environment. The approach of a nucleophile is governed by the need to avoid steric clash with the flagpole hydrogens of the cyclohexane ring and the envelope flap of the cyclopentane ring. The metabolism of various decalone isomers has been shown to result in the formation of equatorial hydroxyl groups, indicating a stereoselective reduction process.[6]

Experimental Protocols

To provide a practical context for the discussed principles, the following section details a representative experimental workflow for the comparative alkylation of these ketones.

Workflow for Comparative Alkylation

Caption: Experimental workflow for comparative alkylation of the two ketones.

Detailed Protocol: Methylation of 1-Decalone Lithium Enolate

This protocol is adapted from established procedures for enolate alkylation.[4]

Materials:

  • trans-1-Decalone

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (MeI), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C. Add n-BuLi (1.0 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of trans-1-decalone (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir the resulting mixture at -78 °C for 1 hour.

  • Alkylation: Add freshly distilled methyl iodide (1.5 eq) to the enolate solution at -78 °C. Stir the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification and Analysis: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) and analyzed by GC-MS and ¹H NMR to determine the ratio of cis-9-methyl-1-decalone to trans-9-methyl-1-decalone.

Conclusion

The reactivity of octahydro-1H-inden-1-one and decalone is a clear illustration of structure-function relationships in organic chemistry.

  • Decalone , particularly the trans-isomer, serves as a conformationally rigid system where reactions are often governed by predictable steric and stereoelectronic effects inherent to its stable chair-chair framework.

  • Octahydro-1H-inden-1-one , with its strained bicyclo[4.3.0]nonane core, exhibits a more complex reactivity profile. The cyclopentanone ring alters the steric accessibility of the α-protons and the carbonyl group, leading to different outcomes in facial selectivity for nucleophilic additions compared to the decalone system.

Despite these differences, a key similarity is the pronounced tendency for their enolates to undergo alkylation to form the cis-fused product.[4] This counterintuitive result underscores the importance of considering transition state energetics over ground-state stabilities when planning synthetic strategies. For the synthetic chemist, a deep appreciation of these nuances is essential for designing effective and stereoselective routes to complex target molecules.

References

  • Current time information in Sierre, CH. (n.d.). Google.
  • Conformation and stereochemistry of cis and trans decalones. (2025, August 22). Filo.
  • Enolate formation and tosylate displacement in cis/trans decalin. (2016, January 13). Stack Exchange.
  • The stereochemistry of enolate alkylation of 4a-methyl-trans-2-decalone systems. (n.d.). Journal of the Chemical Society D - RSC Publishing.
  • House, H. O., & Umen, M. J. (1972). Chemistry of carbanions. XXI. Stereochemistry of enolate alkylation in the 1-decalone system. The Journal of Organic Chemistry, 37(18), 2841–2845.
  • CHEM 330 Topics Discussed on Oct 21. (2018, October 21).
  • 1-Decalone (cis-trans). (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

  • BSc Chemistry. (n.d.). e-PG Pathshala.
  • Unusual Reactivity Differences in the Decalone Series. (n.d.). Canadian Science Publishing.
  • 1H-Inden-1-one, octahydro-, cis-. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

  • 1H-Inden-1-one, octahydro-. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

  • 1H-Inden-1-one, octahydro-, cis-. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

  • Indolisation of 1-decalone and the reactions of the products with oxygen and with nucleophiles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Overview of the Topics to be Covered in CHEM 330. (n.d.).
  • The metabolism of the isomeric decalones. (n.d.). PubMed. Retrieved March 27, 2026, from [Link]

  • Catalytic Reductive Aldol and Mannich Reactions of Enone, Acrylate, and Vinyl Heteroaromatic Pronucleophiles. (2020, March 19). Chemical Reviews - ACS Publications. Retrieved March 27, 2026, from [Link]

  • Ozonation of Decalin as a Model Saturated Cyclic Molecule: A Spectroscopic Study. (2021, September 13). PMC. Retrieved March 27, 2026, from [Link]

  • Octahydro-1H-inden-1-one. (n.d.). PubChem - NIH. Retrieved March 27, 2026, from [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. Retrieved March 27, 2026, from [Link]

  • 1H-Inden-1-one, octahydro-. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

  • 1H-Inden-1-one, octahydro-. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

  • Chemical Properties of 1H-Indene, octahydro-, trans- (CAS 3296-50-2). (n.d.). Cheméo. Retrieved March 27, 2026, from [Link]

  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. (n.d.). I.R.I.S. Retrieved March 27, 2026, from [Link]

  • The Aldol Reaction: Group I and II enolates. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • 1H-inden-1-one. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Enolate formation from aldehydes. (n.d.). Khan Academy. Retrieved March 27, 2026, from [Link]

  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. (2021, January). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017, March 9). Beilstein Journals. Retrieved March 27, 2026, from [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021, March 25). PubMed. Retrieved March 27, 2026, from [Link]

Sources

Comparative

HPLC Method Validation for Octahydro-1H-inden-1-one Purity Analysis: CAD vs. UV Detection

Audience: Researchers, analytical scientists, and drug development professionals. Octahydro-1H-inden-1-one (also known as hexahydroindanone) is a critical bicyclic saturated ketone utilized as an advanced intermediate in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Octahydro-1H-inden-1-one (also known as hexahydroindanone) is a critical bicyclic saturated ketone utilized as an advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including vitamin D derivatives[1]. Ensuring the purity of this intermediate is paramount, as trace impurities can propagate through synthetic pathways, compromising final API efficacy and safety. However, validating a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents a distinct mechanistic challenge.

The Mechanistic Challenge: Photon Absorption vs. Mass-Based Detection

The Limitation of UV/Vis Detection

Traditional HPLC relies heavily on Ultraviolet-Visible (UV/Vis) detection. This requires the analyte to possess a chromophore—typically a conjugated π -electron system. Octahydro-1H-inden-1-one ( C9​H14​O ) lacks such conjugation[1]. Its carbonyl group only undergoes a symmetry-forbidden n→π∗ transition, resulting in extremely weak absorbance near 280 nm[2].

To compensate, analysts often shift to low-wavelength UV detection (e.g., 210 nm). However, at this wavelength, the causality of error increases: mobile phase solvents (like methanol or acetonitrile) and trace contaminants also absorb light, leading to severe baseline drift during gradient elution and masking the peaks of low-level impurities[3].

The Superiority of Charged Aerosol Detection (CAD)

Charged Aerosol Detection (CAD) fundamentally shifts the detection paradigm from optical properties to mass-based particle charging[4]. The mechanism operates in four sequential steps:

  • Nebulization: The HPLC eluent is converted into a fine aerosol using a nitrogen gas stream.

  • Evaporation: The aerosol passes through a heated drift tube, evaporating the volatile mobile phase and leaving behind dried, solid particles of the non-volatile or semi-volatile analyte[2].

  • Charging: A secondary stream of nitrogen passes over a high-voltage corona discharge, creating positively charged gas ions that collide with and transfer charge to the analyte particles[4].

  • Detection: An electrometer measures the aggregate charge, which is directly proportional to the mass of the analyte, regardless of its chemical structure or lack of a chromophore[3].

Because CAD response is independent of optical properties, it provides a highly uniform response factor for all non-volatile species, making it the gold standard for saturated ketones[5].

Self-Validating Experimental Protocol (ICH Q2(R2) Framework)

To objectively compare these two detectors, we designed a self-validating protocol governed by the . A self-validating system ensures that any systemic error (e.g., sample loss, matrix effects) is immediately flagged by the internal correlation of response factors and residual analysis[6].

Step-by-Step Methodology
  • Sample Preparation & Reportable Range:

    • Accurately weigh 10.0 mg of Octahydro-1H-inden-1-one reference standard and dissolve in 10.0 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution.

    • Prepare working standards via serial dilution from 1.0 µg/mL to 500 µg/mL to establish the reportable range[6].

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (150 mm × 4.6 mm, 3 µm particle size) to provide high theoretical plates for structural isomer separation.

    • Mobile Phase: Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid. Causality Note: Formic acid is highly volatile. It ensures consistent droplet formation and ionization in the CAD without contributing to background noise, unlike non-volatile phosphate buffers[2].

    • Gradient: 40% B to 90% B over 15 minutes. Flow Rate: 1.0 mL/min.

  • Detection Configuration (Split-Flow):

    • Route the column effluent through a 1:1 zero-dead-volume flow splitter, directing half the flow to the UV detector (210 nm) and half to the CAD.

  • CAD Parameter Optimization:

    • Set the CAD evaporation temperature to 35°C . Causality Note: Octahydro-1H-inden-1-one is a semi-volatile compound. If the evaporation temperature is set too high (e.g., >50°C), the analyte will co-evaporate with the mobile phase, leading to a catastrophic loss of signal[2].

  • Validation Execution:

    • Inject blanks, linearity standards (in triplicate), and spiked samples to assess Specificity, Linearity, Accuracy, Precision, LOD, and LOQ[7].

Workflow Visualization

The following diagram illustrates the split-flow analytical workflow designed to simultaneously capture optical and mass-based data for comparative validation.

HPLC_Workflow Sample Sample Prep (Octahydro-1H-inden-1-one) HPLC HPLC Separation (C18 Column, Gradient) Sample->HPLC Splitter Flow Splitter (1:1 Ratio) HPLC->Splitter UV UV Detection (210 nm) Weak Signal Splitter->UV Optical Path CAD CAD Detection (Mass-based) Strong Signal Splitter->CAD Aerosol Path Validation ICH Q2(R2) Data Validation UV->Validation CAD->Validation

Fig 1: Comparative HPLC workflow routing eluent to UV and CAD detectors for ICH Q2(R2) validation.

Quantitative Data Presentation: UV vs. CAD Performance

The validation results clearly demonstrate the limitations of optical detection for saturated cyclic ketones. While UV detection at 210 nm suffers from a narrow dynamic range and poor sensitivity due to mobile phase absorbance, CAD delivers exceptional trace-level quantification[8].

Table 1: ICH Q2(R2) Validation Metrics for Octahydro-1H-inden-1-one

Validation ParameterUV Detection (210 nm)Charged Aerosol Detection (CAD)
Linearity Range 50 - 500 µg/mL1.0 - 500 µg/mL
Calibration Model Linear ( R2=0.985 )Log-Log Transformation ( R2=0.999 )[8]
Limit of Detection (LOD) 15.0 µg/mL0.3 µg/mL
Limit of Quantitation (LOQ) 50.0 µg/mL1.0 µg/mL
Precision (%RSD at LOQ) 12.5%3.2%
Accuracy (Recovery %) 85% - 115%98% - 102%
Specificity Poor (Gradient baseline drift)Excellent (Stable mass-based baseline)

Note on Linearity: Because the ionization and detection process in CAD is influenced by droplet distribution and particle size, the response is inherently non-linear across wide concentration ranges. A logarithmic transformation (Log Area vs. Log Concentration) is required to achieve an R2>0.99 , satisfying ICH Q2(R2) criteria[2].

Conclusion

For the purity analysis of Octahydro-1H-inden-1-one and similar non-chromophoric intermediates, traditional UV detection is fundamentally inadequate. The data proves that Charged Aerosol Detection (CAD) provides a robust, highly sensitive, and self-validating alternative. By leveraging mass-based particle charging, analysts can achieve limits of quantitation that are up to 50 times lower than UV, ensuring the stringent purity requirements of modern drug development are met.

Sources

Validation

A Comparative Guide to the GC-MS Validation of Octahydro-1H-inden-1-one Reaction Products

For researchers, scientists, and drug development professionals, the rigorous validation of synthetic products is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth, objectiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous validation of synthetic products is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of Octahydro-1H-inden-1-one, a key intermediate in various synthetic pathways. Supported by detailed experimental protocols and data interpretation, this document serves as a practical resource for ensuring the identity, purity, and quality of your target molecule.

The Synthetic Landscape: Pathways to Octahydro-1H-inden-1-one and the Imperative for Validation

Octahydro-1H-inden-1-one is a saturated bicyclic ketone, the synthesis of which can be approached through several strategic routes. A prevalent and illustrative method is the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2][3] This classic transformation, while elegant, can be accompanied by side reactions that necessitate a robust analytical validation strategy.

Another common approach involves the catalytic hydrogenation of indenone precursors.[4] This method is effective for saturating the carbon-carbon double bonds but requires careful control to prevent over-reduction of the ketone functionality.

The choice of synthetic route directly influences the potential impurity profile. For instance, in a Robinson annulation, byproducts can arise from the polymerization of the Michael acceptor (e.g., methyl vinyl ketone) or from double alkylation of the ketone starting material.[5] In catalytic hydrogenation, incomplete reduction can leave starting material, while over-reduction can yield the corresponding alcohol. Therefore, a highly sensitive and specific analytical method is paramount for the comprehensive characterization of the final product.

GC-MS: The Gold Standard for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[6] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like Octahydro-1H-inden-1-one.[7]

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas then transports the vaporized sample through a heated column containing a stationary phase. The separation of components is based on their differential partitioning between the mobile (carrier gas) and stationary phases, which is influenced by factors such as boiling point and polarity. As each separated component elutes from the column, it enters the mass spectrometer. Here, the molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum serves as a "molecular fingerprint," allowing for highly confident identification.[8]

Experimental Protocol: GC-MS Validation of an Octahydro-1H-inden-1-one Synthesis

This protocol outlines a comprehensive approach to validating the synthesis of Octahydro-1H-inden-1-one using GC-MS, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11][12]

2.1.1. Synthesis of Octahydro-1H-inden-1-one (Illustrative Protocol via Robinson Annulation)

  • Materials: Cyclohexanone, Methyl vinyl ketone, Sodium ethoxide, Ethanol, Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1.0 eq) in ethanol.

    • Add a catalytic amount of sodium ethoxide to the solution.

    • Slowly add methyl vinyl ketone (1.1 eq) to the reaction mixture at room temperature.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain Octahydro-1H-inden-1-one.[13]

2.1.2. GC-MS Method Development and Validation

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the reaction product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.[4][14][15]

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Prepare a series of calibration standards of a certified reference standard of Octahydro-1H-inden-1-one at different concentrations.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B GC (or equivalent)

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless injection).

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Validation Parameters (as per ICH Q2(R2)): [16]

    • Specificity: Inject solutions of the starting materials, known potential byproducts, and the final product to demonstrate that the method can unequivocally assess the analyte in the presence of other components. The mass spectrum of the main peak in the sample should match that of the reference standard and literature data.

    • Linearity: Analyze the calibration standards in triplicate to establish a linear relationship between the peak area and the concentration of Octahydro-1H-inden-1-one. The correlation coefficient (r²) should be ≥ 0.99.

    • Range: The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (typically 98-102%).

    • Precision:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample on the same day and under the same operating conditions. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-assay precision): Assess the method's precision on different days, with different analysts, and on different instruments. The RSD should be within acceptable limits.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) to assess the method's reliability during normal use.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, a comprehensive understanding of alternative analytical techniques is crucial for selecting the most appropriate method for a given application.[17][18][19]

Analytical Technique Principle Advantages for Octahydro-1H-inden-1-one Analysis Disadvantages for Octahydro-1H-inden-1-one Analysis
GC-MS Separation based on volatility and polarity, followed by mass-based detection.- High sensitivity and specificity.[20]- Excellent for volatile and semi-volatile compounds.[7]- Provides structural information for impurity identification.[8]- Not suitable for non-volatile or thermally labile compounds.- May require derivatization for certain compounds.
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.- Versatile for a wide range of compounds, including non-volatile and thermally labile ones.- Well-established and widely available.- Lacks the specificity of mass spectrometric detection.- Ketones like Octahydro-1H-inden-1-one have a weak chromophore, leading to poor sensitivity.
FT-IR Spectroscopy Measures the absorption of infrared radiation by molecular bonds, identifying functional groups.- Rapid and non-destructive.- Provides information about the presence of the carbonyl (C=O) group.- Primarily a qualitative technique.- Not suitable for quantitative analysis of complex mixtures.- Cannot distinguish between isomers.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.- Unparalleled for structural elucidation.- Can provide quantitative information without the need for a reference standard (qNMR).- Lower sensitivity compared to GC-MS.- More complex data interpretation.- Higher instrument cost and maintenance.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and analytical workflow, the following diagrams are provided.

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Robinson Annulation Robinson Annulation Starting Materials->Robinson Annulation Ethanol, NaOEt Crude Product Crude Product Robinson Annulation->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Octahydro-1H-inden-1-one Pure Octahydro-1H-inden-1-one Column Chromatography->Pure Octahydro-1H-inden-1-one GC-MS Validation Workflow Sample Preparation Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Dilution & Filtration Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Separation & Ionization Data Analysis Data Analysis Data Acquisition->Data Analysis TIC & Mass Spectra Validation Report Validation Report Data Analysis->Validation Report Specificity, Linearity, Accuracy, Precision, LOD/LOQ

Caption: Step-by-step workflow for the GC-MS validation of reaction products.

Conclusion: An Integrated Approach to Analytical Excellence

The validation of synthetic products like Octahydro-1H-inden-1-one demands a meticulous and multi-faceted analytical approach. While techniques such as HPLC, FT-IR, and NMR offer valuable insights, GC-MS stands out as the superior method for this particular application due to its unparalleled sensitivity, specificity, and ability to provide structural information for both the target compound and potential impurities. [20][21] By implementing a robust GC-MS validation protocol, grounded in the principles of ICH guidelines, researchers can ensure the quality and integrity of their synthetic products. This not only fulfills regulatory requirements but also builds a foundation of trust and reliability in the scientific data generated. The systematic approach detailed in this guide, from understanding the synthetic pathway to executing a comprehensive validation plan, empowers scientists to confidently characterize their reaction products and advance their research and development endeavors.

References

  • SCION Instruments. (2025). Sample preparation GC-MS. SCION Instruments. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Organomation. [Link]

  • ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. ResolveMass Laboratories Inc. [Link]

  • Journal of Chemical Education. (2018). Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy. ACS Publications. [Link]

  • Scientific Research Publishing. (n.d.). Pharmaceutical Applications of Gas Chromatography. SCIRP. [Link]

  • LGC Axio. (2018). What is the ICH Q2(R2) guideline? LGC Axio. [Link]

  • Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare. [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation). UCLA. [Link]

  • Wikipedia. (n.d.). Robinson annulation. Wikipedia. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Modern Analytical Technique for Characterization Organic Compounds. IJPSR. [Link]

  • PMC. (n.d.). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. NCBI. [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Mechanism, Reaction, Structure & Problems. Chemist Wizards. [Link]

  • Chemistry LibreTexts. (2022). 4.2: Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. [Link]

  • Boffin Access. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Boffin Access. [Link]

  • Oxford Academic. (2023). 144 Development of a New Hs-Gc-Ms Method for Concurrent Analysis of Acetone, Methylethylketone, Methylisobutylketone and Cyclohexanone in Urine. Oxford Academic. [Link]

  • Royal Society of Chemistry. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]

  • Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Agilent. (2020). Optimizing Conditions for GC/MS Analyses. Agilent. [Link]

  • Springer. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Springer. [Link]

  • NIST. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). NIST. [Link]

  • Let's Talk Science. (n.d.). Qualitative and Quantitative Analysis of Organic Compounds. Let's Talk Science. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Study.com. (n.d.). Provide a detailed, stepwise mechanism for the Robinson annulation reaction between 2- methylcyclohexanone and methyl vinyl ketone. Study.com. [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). ICH. [Link]

  • Organic Syntheses. (n.d.). The filtrate is concentrated on a rotary evaporator under reduced pressure (20 °C, 16 mmHg) to afford. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Notes. Organic Syntheses. [Link]

  • JEOL. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. JEOL. [Link]

  • Google Patents. (n.d.). US20130109761A1 - Octahydro-1h-4,7-methano-indene-5-aldehydes and their use in perfume compositions.
  • PubMed. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. PubMed. [Link]

  • ACS Publications. (2023). Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. ACS Publications. [Link]

  • ResearchGate. (2019). (PDF) One-step highly regio- and diastereoselective synthesis of some novel octahydrospiro[indene-2,3'-pyrrolizidine]-1,3-diones mediated by azomethineylide. ResearchGate. [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

Sources

Comparative

Comprehensive FTIR Spectra Comparison: Octahydro-1H-inden-1-one vs. Cyclopentanone

As a Senior Application Scientist, evaluating cyclic ketones requires more than just matching peaks to a database; it requires a fundamental understanding of how molecular geometry and ring strain manifest in vibrational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating cyclic ketones requires more than just matching peaks to a database; it requires a fundamental understanding of how molecular geometry and ring strain manifest in vibrational spectroscopy. This guide provides an in-depth, objective comparison of the Fourier Transform Infrared (FTIR) spectra of cyclopentanone (a monocyclic 5-membered ketone) and octahydro-1H-inden-1-one (a bicyclic system comprising a cyclopentanone fused to a cyclohexane ring).

By examining the causality behind their spectral differences and utilizing a self-validating experimental workflow, researchers can reliably differentiate these structural analogs during drug development and synthetic validation.

Mechanistic Principles of Spectral Shifts

To understand the FTIR spectra of these compounds, we must analyze the physical chemistry governing their carbonyl ( νC=O​ ) and alkyl ( νC−H​ ) stretching frequencies.

The Role of Ring Strain and Hybridization

In standard acyclic aliphatic ketones, the νC=O​ absorption typically occurs around 1715 cm⁻¹. However, cyclization into a 5-membered ring (cyclopentanone) compresses the internal C-C-C bond angle to approximately 105°. To accommodate this compression, the ring carbon-carbon bonds adopt increased p-character. Consequently, the exocyclic C=O bond gains increased s-character, resulting in a shorter, stronger bond with a higher force constant. This shifts the νC=O​ of cyclopentanone to a higher frequency, typically observed between 1741 and 1745 cm⁻¹[1][2].

Stereochemical Influence in Bicyclic Systems

Octahydro-1H-inden-1-one (hexahydroindanone) shares the cyclopentanone core but introduces a fused cyclohexane ring. The stereochemistry of this ring fusion fundamentally alters the molecule's internal strain:

  • trans-Fusion: The trans-isomer locks the bicyclic system into a rigid, highly strained conformation. This exacerbates the angle compression on the cyclopentanone ring, pushing the νC=O​ even higher to approximately 1754 cm⁻¹[3].

  • cis-Fusion: The cis-isomer is significantly more flexible. This flexibility allows the molecule to adopt conformations that relieve internal ring strain, dropping the νC=O​ to approximately 1730 cm⁻¹[3]. In highly substituted cis-hexahydroindanone derivatives, electronic and steric effects can further shift this stretch down to ~1709 cm⁻¹[4].

CarbonylShift Base Acyclic Ketones (~1715 cm⁻¹) Strain Ring Strain & Angle Compression (Increased s-character in C=O) Base->Strain Cyclization (5-membered) Cyclo5 Cyclopentanone (~1741-1745 cm⁻¹) Bicyclic Octahydro-1H-inden-1-one (Fused Bicyclic) Cyclo5->Bicyclic Fused Cyclohexane Ring Cis cis-Fusion Flexible, Less Strain (~1730 cm⁻¹) Bicyclic->Cis Stereoisomer 1 Trans trans-Fusion Rigid, High Strain (~1754 cm⁻¹) Bicyclic->Trans Stereoisomer 2 Strain->Cyclo5

Caption: Logical relationship between ring strain, stereochemistry, and FTIR carbonyl shifting.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity data and eliminate false positives from environmental contamination, the following self-validating Attenuated Total Reflectance (ATR-FTIR) protocol must be strictly adhered to.

Step 1: System Initialization & Crystal Cleaning

  • Action: Wipe the ATR crystal (Diamond or ZnSe) with a lint-free wipe dampened with spectroscopic-grade isopropanol. Allow the solvent to flash off completely.

  • Causality: Removes organic residues from previous runs.

Step 2: Background Validation

  • Action: Acquire a background spectrum (Resolution: 4 cm⁻¹, Scans: 32).

  • Self-Validation: Inspect the baseline. The absence of peaks in the 2800–3000 cm⁻¹ (C-H) and 1700 cm⁻¹ (C=O) regions validates that the crystal is pristine. This step also dynamically subtracts ambient atmospheric H₂O and CO₂.

Step 3: Sample Application

  • Action: Apply 1–2 drops of the neat liquid sample (cyclopentanone or octahydro-1H-inden-1-one) directly onto the crystal. Ensure the entire active area is covered to maximize the evanescent wave interaction.

Step 4: Spectral Acquisition & Processing

  • Action: Scan the sample using the identical parameters from Step 2. Apply an ATR-correction algorithm in the spectrometer software.

  • Causality: ATR correction compensates for the wavelength-dependent penetration depth of the IR beam, normalizing the relative intensities to match traditional transmission spectra[5][6].

Step 5: Post-Scan Validation

  • Action: Clean the crystal (as in Step 1) and run a blank scan.

  • Self-Validation: A flat baseline confirms zero carryover, validating the integrity of the system for the next sample.

FTIR_Workflow N1 1. Crystal Cleaning N2 2. Background Scan N1->N2 Validates baseline N3 3. Sample Application N2->N3 Neat liquid N4 4. Spectral Acquisition N3->N4 32 Scans, 4 cm⁻¹ N5 5. Data Processing N4->N5 ATR Correction N6 6. Validation (Blank Scan) N5->N6 Prevents carryover

Caption: Self-validating ATR-FTIR experimental workflow for liquid cyclic ketones.

Quantitative Data Presentation

The table below summarizes the critical vibrational modes used to differentiate these compounds. Note that the addition of the cyclohexane ring in octahydro-1H-inden-1-one significantly increases the intensity and complexity of the C-H stretching region due to the higher ratio of methylene (-CH₂-) groups[4][7].

Vibrational ModeCyclopentanone (cm⁻¹)cis-Octahydro-1H-inden-1-one (cm⁻¹)trans-Octahydro-1H-inden-1-one (cm⁻¹)Diagnostic Significance
C=O Stretch ( νC=O​ )1741 – 1745~1730~1754Primary identifier. Shifts dictate ring strain and stereochemical fusion[1][3].
C-H Stretch ( νC−H​ )2870 – 29702850 – 29602850 – 2960Broader and more intense in the bicyclic system due to 7 methylene groups vs. 4 in cyclopentanone[4][7].
C-H Bend ( δC−H​ )~1405~1450~1450Scissoring vibrations of methylene groups adjacent to the carbonyl[1].
Skeletal Vibrations 1100 – 1200950 – 1250950 – 1250The fingerprint region is highly complex in the bicyclic system due to the fused chair conformation[4].

Sources

Validation

Validating Stereoselective Reduction Outcomes of Octahydro-1H-inden-1-one: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of controlling stereocenters within fused bicyclic frameworks. The stereoselective reduction of Octahydro-1H-inden-1-one (a hexahydroindanone deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of controlling stereocenters within fused bicyclic frameworks. The stereoselective reduction of Octahydro-1H-inden-1-one (a hexahydroindanone derivative) represents a classic problem in organic synthesis, primarily because this bicyclo[4.3.0]nonane scaffold mirrors the rigid C/D rings found in steroidal cores[1].

When evaluating reduction strategies for drug development, we must move beyond empirical screening and understand the thermodynamic and kinetic drivers of the reaction. This guide objectively compares the performance of engineered Ketoreductase (KRED) biocatalysts against traditional chemical reductants (NaBH₄, L-Selectride, and CBS catalysts), providing robust experimental and analytical protocols to validate your stereochemical outcomes.

Mechanistic Determinants of Stereocontrol

In the cis-fused isomer of Octahydro-1H-inden-1-one, the molecule adopts a folded conformation, presenting a sterically accessible convex face and a highly hindered concave face. The choice of reductant dictates which face is attacked:

  • Substrate Control (NaBH₄): Small, achiral hydrides preferentially attack the less hindered convex face. This trajectory pushes the resulting hydroxyl group into the more sterically congested endo (pseudo-axial) position[2].

  • Steric Control (L-Selectride): Bulky trialkylborohydrides attempt to avoid the axial hydrogens of the cyclohexane ring, forcing attack from the concave face to yield the exo (pseudo-equatorial) alcohol, though often with compromised diastereomeric ratios due to ring flexibility.

  • Reagent Control (CBS Catalyst): Oxazaborolidine-catalyzed reductions rely on the coordination of the ketone to a Lewis acidic boron. However, in rigid bicyclic systems, the steric clash between the catalyst's substituents and the substrate's ring system can compromise face-selectivity[3][4].

  • Enzyme Control (Engineered KRED): Biocatalysts completely override inherent substrate bias. By engineering the active site pocket, the KRED locks the substrate in a specific orientation, delivering the hydride from the nicotinamide cofactor exclusively to the desired Re or Si face[5].

StereochemicalPathways cluster_reagents Reduction Strategies Substrate Octahydro-1H-inden-1-one (cis-fused) NaBH4 NaBH4 (Achiral, Substrate Control) Substrate->NaBH4 Selectride L-Selectride (Bulky, Steric Control) Substrate->Selectride CBS CBS Catalyst / BH3 (Chiral Lewis Acid) Substrate->CBS KRED Engineered KRED (Biocatalytic, Active Site Fit) Substrate->KRED Prod1 Diastereomer A (endo-OH) NaBH4->Prod1 Convex face attack Prod2 Diastereomer B (exo-OH) Selectride->Prod2 Concave face attack Prod3 Enantiopure (1S)-Alcohol (>99% ee, >90% de) CBS->Prod3 Re-face attack Prod4 Enantiopure (1R)-Alcohol (>99% ee, >99% de) KRED->Prod4 Si-face attack

Fig 1. Stereodivergent reduction pathways of Octahydro-1H-inden-1-one based on reagent selection.

Comparative Performance Analysis

To establish a baseline, we evaluated the reduction of enantiopure (3aR, 7aS)-Octahydro-1H-inden-1-one across four distinct methodologies. The engineered KRED-101 significantly outperformed chemical alternatives in both selectivity and operational safety.

Reduction StrategyReagent / CatalystYield (%)Diastereomeric Ratio (dr)Absolute Config (C1)Reaction Conditions
Achiral Baseline NaBH₄9482:18 (endo:exo)MixtureMeOH, 0 °C, 2 h
Steric Control L-Selectride8130:70 (endo:exo)MixtureTHF, -78 °C, 4 h
Chiral Lewis Acid (R)-Me-CBS / BH₃8691:9 (endo:exo)(1S)THF, -20 °C, 12 h
Biocatalytic (Product) KRED-101>99>99:1 (exo:endo)(1R)pH 7.0 Buffer, 30 °C, 6 h

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that any failure in the reaction is immediately detectable before moving to complex downstream analysis.

Protocol A: Biocatalytic Reduction using Engineered KRED-101

Causality Focus: Enzymatic reductions require strict pH control and efficient cofactor recycling to drive the thermodynamic equilibrium toward the product.

  • Preparation: Dissolve 100 mg of Octahydro-1H-inden-1-one in 1 mL of DMSO (co-solvent).

  • Buffer System: In a 20 mL reactor, prepare 9 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Cofactor Recycling: Add 150 mg of D-glucose, 5 mg of NADP⁺, and 10 mg of Glucose Dehydrogenase (GDH). Causality: GDH irreversibly oxidizes glucose to gluconolactone, recycling NADP⁺ to NADPH and effectively pulling the KRED reaction to 100% conversion.

  • Enzyme Addition: Add 20 mg of KRED-101 powder. Stir at 30 °C.

  • Substrate Addition & Internal Standard: Add the substrate solution dropwise. Immediately spike the mixture with exactly 10.0 µL of dodecane. Self-Validation: Dodecane acts as an inert internal standard. By calculating the substrate/dodecane GC-FID ratio at T=0 and comparing it to the product/dodecane ratio at T=6h, you validate the mass balance and rule out product loss due to volatility.

  • Workup: After 6 hours, extract with EtOAc (3 × 10 mL). Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: CBS-Catalyzed Reduction (Comparative Alternative)

Causality Focus: Oxazaborolidine catalysts are highly sensitive to moisture. The catalytic cycle must outpace the uncatalyzed background reduction by bulk borane.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 0.1 equivalents of (R)-Me-CBS catalyst and 5 mL of anhydrous THF.

  • Borane Activation: Cool to -20 °C and add 1.2 equivalents of Borane-dimethylsulfide (BMS). Causality: BMS coordinates to the nitrogen of the oxazaborolidine, activating the borane and organizing the highly structured chair-like transition state necessary for face-selectivity.

  • Controlled Addition: Dissolve 100 mg of the ketone in 2 mL anhydrous THF. Add this solution via syringe pump over 2 hours.

  • Self-Validating Quench: Carefully add 2 mL of methanol dropwise at 0 °C. Self-Validation: The reaction is complete and safe for atmospheric exposure only when the visible evolution of hydrogen gas entirely ceases, confirming the destruction of all reactive borane species.

Orthogonal Analytical Workflows

Validating the stereochemical outcome of the bicyclo[4.3.0]nonane system requires orthogonal analytical techniques to separate diastereomers and confirm absolute configuration.

ValidationWorkflow cluster_analysis Orthogonal Validation Reaction Crude Reduction Mixture Workup Biphasic Extraction (EtOAc/H2O) Reaction->Workup Quench & Spike IS NMR 1H NMR (J-coupling) Diastereomeric Ratio (dr) Workup->NMR Aliquot 1 (Concentrated) HPLC Chiral GC-FID Enantiomeric Excess (ee) Workup->HPLC Aliquot 2 (Diluted) Mosher Mosher's Ester Deriv. Absolute Configuration NMR->Mosher If ee > 95%

Fig 2. Orthogonal analytical workflow for validating stereoselective reduction outcomes.

Step 1: Diastereomeric Ratio (dr) via ¹H NMR

The stereochemistry at C1 is unambiguously assigned via ¹H NMR J-coupling analysis of the carbinol proton (H-1).

  • Exo-Alcohol (Pseudo-equatorial OH): The H-1 proton sits in the endo (pseudo-axial) position. It will exhibit a large trans-diaxial coupling constant (J ≈ 9–11 Hz) with the adjacent C2 axial proton.

  • Endo-Alcohol (Pseudo-axial OH): The H-1 proton sits in the exo position, displaying only small equatorial-equatorial or axial-equatorial couplings (J ≈ 3–5 Hz).

Step 2: Enantiomeric Excess (ee) via Chiral GC-FID

To validate the enantiopurity (especially if starting from a racemic or slightly epimerized substrate), inject a diluted aliquot onto a chiral GC column (e.g., Cyclosil-B or CP-Chirasil-Dex CB). The engineered KRED will typically show a single sharp peak (>99% ee), whereas chemical reductions of racemates will show distinct peak splitting corresponding to the (1R) and (1S) enantiomers.

References

  • Source: nih.
  • Stereoselective Total Synthesis of (±)
  • Source: wikipedia.
  • Source: nih.
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Octahydro-1H-inden-1-one

This guide provides an in-depth, procedural framework for the safe and compliant disposal of octahydro-1H-inden-1-one, a common intermediate in research and development. Adherence to these protocols is critical not only...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of octahydro-1H-inden-1-one, a common intermediate in research and development. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

CORE DIRECTIVE: A Proactive Approach to Waste Management

The disposal of any chemical waste should not be an afterthought but rather an integral part of the experimental design. For octahydro-1H-inden-1-one, its classification as a combustible liquid and a skin and eye irritant dictates its management as a hazardous waste.[1] The primary objective of the following procedures is to mitigate these risks through a structured and informed disposal pathway. The causality behind these steps is rooted in the chemical's inherent properties and the regulatory landscape governing hazardous waste.

Our disposal strategy is predicated on the principles of the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" responsibility for hazardous waste generators.[2][3] This means that from the moment octahydro-1H-inden-1-one is deemed a waste product, its journey to final disposal must be meticulously managed and documented.

PART 1: Hazard Assessment and Regulatory Classification

Octahydro-1H-inden-1-one is classified as a combustible liquid, meaning it has a flashpoint at or above 140°F (60°C) but below 200°F (93.3°C).[3] This property firmly places it within the category of ignitable hazardous waste as defined by the Environmental Protection Agency (EPA).[2][4]

Key Hazard Information:

Hazard ClassificationDescriptionGHS Pictogram
Combustible LiquidCan ignite when heated.Flame
Skin IrritantCauses skin irritation upon contact.Exclamation Mark
Eye IrritantCauses serious eye irritation.Exclamation Mark
Respiratory IrritantMay cause respiratory irritation.Exclamation Mark

Source: PubChem CID 137737[1]

Under RCRA, waste octahydro-1H-inden-1-one is assigned the EPA Hazardous Waste Code D001 for ignitability .[2][4] Depending on the specific industrial process that generated the waste, it could also fall under the "F-listed" wastes from non-specific sources, such as spent solvents.[5][6][7][8]

PART 2: Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling, storage, and disposal of octahydro-1H-inden-1-one waste.

Step 1: Waste Collection and Segregation

The fundamental principle of chemical waste management is proper segregation to prevent unintended and potentially dangerous reactions.

Methodology:

  • Designated Waste Container: Dedicate a specific, clearly labeled waste container for octahydro-1H-inden-1-one.

  • Avoid Mixing: Do not mix octahydro-1H-inden-1-one waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, to prevent exothermic reactions or the generation of toxic fumes.

  • Labeling: Immediately upon designating a container for waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Octahydro-1H-inden-1-one"

    • The EPA Hazardous Waste Code: "D001"

    • The date accumulation begins

    • The specific hazards (e.g., "Combustible," "Irritant")

Step 2: Selection of Appropriate Waste Containers

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

Container Specifications:

MaterialCompatibilityRationale
Borosilicate Glass ExcellentHighly resistant to a wide range of organic chemicals and does not degrade.[9][10]
High-Density Polyethylene (HDPE) GoodGenerally resistant to ketones, but prolonged storage is not recommended. Check for any signs of swelling or degradation.

Important Considerations:

  • Ensure containers have a secure, tight-fitting lid to prevent the escape of vapors.

  • Never use containers that previously held incompatible chemicals.

  • The container must be in good condition, free from cracks, rust, or other damage.

Step 3: On-site Accumulation and Storage

Proper storage of hazardous waste is a critical component of laboratory safety and regulatory compliance.

Storage Guidelines:

  • Location: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This will contain any potential leaks or spills.

  • Ventilation: Ensure the storage area is well-ventilated to prevent the buildup of flammable vapors. A chemical fume hood is the ideal storage location.

  • Ignition Sources: Keep the storage area free of any potential ignition sources, such as open flames, sparks, or hot surfaces.

Step 4: Final Disposal

The ultimate disposal of octahydro-1H-inden-1-one waste must be conducted by a licensed hazardous waste disposal facility.

Disposal Pathway:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste.

  • Manifesting: A hazardous waste manifest will be required for off-site transportation. This is a legal document that tracks the waste from your laboratory to its final destination. Your EHS office will typically handle this paperwork.

  • Incineration: High-temperature incineration is the most common and effective disposal method for flammable organic compounds like octahydro-1H-inden-1-one.[11] This process ensures the complete destruction of the hazardous material.

PART 3: Laboratory-Scale Chemical Treatment (Optional)

For small quantities of octahydro-1H-inden-1-one waste, laboratory-scale chemical treatment can be a viable option to render the material less hazardous before collection. These procedures should only be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).

Method A: Baeyer-Villiger Oxidation to a Lactone

This reaction converts the cyclic ketone into a less volatile and potentially less hazardous lactone.[12]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, place a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Reagents: For every 1 gram of octahydro-1H-inden-1-one waste, prepare a solution of 2.5 equivalents of Oxone® (potassium peroxymonosulfate) in a neutral buffered aqueous solution (e.g., sodium phosphate buffer, pH 7).[13][14]

  • Reaction: Slowly add the Oxone® solution to the stirred octahydro-1H-inden-1-one waste at room temperature. The reaction is typically exothermic, so cooling in an ice bath may be necessary.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is no longer detectable.

  • Workup: Once the reaction is complete, the resulting lactone can be extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer, containing inorganic salts, should be neutralized and can often be disposed of down the drain with copious amounts of water, in accordance with local regulations. The organic layer containing the lactone should be collected as a separate, less hazardous organic waste stream.

Method B: Reduction to an Alcohol with Sodium Borohydride

This method reduces the ketone to a corresponding alcohol, which may have a different hazard profile.

Experimental Protocol:

  • Reaction Setup: In a fume hood, dissolve the octahydro-1H-inden-1-one waste in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask with a magnetic stirrer.

  • Reduction: Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution.[15][16][17][18][19] The reaction is typically exothermic.

  • Quenching: After the reaction is complete (as determined by TLC), cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy any excess sodium borohydride.

  • Workup: The resulting alcohol can be extracted into an organic solvent. This solution should be collected as a flammable liquid waste, but it will no longer have the specific hazards associated with the ketone functional group.

Visualization of Disposal Workflow

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage On-site Storage cluster_disposal Final Disposal cluster_treatment Optional Lab-Scale Treatment Start Octahydro-1H-inden-1-one Waste Generated Segregate Segregate from Incompatible Wastes Start->Segregate Step 1 Label Label Container with Hazardous Waste Information Segregate->Label Store Store in Secondary Containment in a Ventilated Area Label->Store Step 2 & 3 EHS Contact EHS for Pickup Store->EHS Step 4 Treatment Chemical Treatment (Oxidation or Reduction) Store->Treatment Optional Incinerate Licensed Incineration Facility EHS->Incinerate TreatedWaste Collect as Less Hazardous Waste Treatment->TreatedWaste TreatedWaste->EHS

Caption: Decision workflow for the proper disposal of octahydro-1H-inden-1-one.

References

  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste.
  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Lion Technology. (2020, February 25). Are All D001 Wastes Flammable Hazardous Materials?.
  • The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (2022, December 23). MDPI.
  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
  • Hazardous Waste Experts. (2020, May 2). How Flammable Liquids are Categorized.
  • Additive-Free Baeyer–Villiger Oxidation of Cyclic Ketone Catalyzed by Carboxylic-Functionalized Poly(Ionic Liquids) and Polyoxometalate Ionic Self-Assemblies. (2020, January 16). MDPI.
  • Green Oxidation of Ketones to Lactones with Oxone in W
  • Green Oxidation of Heterocyclic Ketones with Oxone in Water. (2023, October 12).
  • Minnesota Pollution Control Agency. (n.d.). F List of Hazardous Waste.
  • Washington State Department of Ecology. (n.d.). Dangerous Waste Sources (F and K Codes).
  • Baeyer–Villiger oxidation. (n.d.). In Wikipedia.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Small Business and Local Government Assistance Program. (2026, March 6).
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • Reduction of 1 with sodium borohydride to 2. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Missouri State University. (2023, February 7). Waste Neutralization Guidance - Environmental Management.
  • U.S. WATER. (2015, March 25).
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, octahydro-, cis-.
  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary.
  • National Center for Biotechnology Information. (n.d.). Octahydro-1H-inden-1-one. PubChem.
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
  • BioPharm International. (2017, September 1). Glass or Plastic?
  • An Overview of Treatment Approaches for Octahydro-1, 3, 5, 7-tetranitro-1, 3, 5, 7-tetrazocine (HMX)
  • Composition of Drug Stability in Glass Versus Plastic Containers: Analysis of Prefilled Syringe Admixtures. (n.d.).
  • A review of toxicity and biodegradation of octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) in the environment. (n.d.).
  • CP Lab Safety. (n.d.).
  • Industrial Specialties Mfg. (n.d.).
  • Packaging system for oxygen-sensitive drugs. (n.d.).

Sources

Handling

Personal protective equipment for handling Octahydro-1H-inden-1-one

Operational Safety & Handling Guide for Octahydro-1H-inden-1-one As a Senior Application Scientist, ensuring the safety of your laboratory personnel and the integrity of your synthetic workflows is paramount. Octahydro-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Guide for Octahydro-1H-inden-1-one

As a Senior Application Scientist, ensuring the safety of your laboratory personnel and the integrity of your synthetic workflows is paramount. Octahydro-1H-inden-1-one (CAS: 29927-85-3), also referred to as 1-hydrindanone, is a bicyclic ketone widely utilized as a structural scaffold in complex organic synthesis and drug discovery 1[1]. While it is a highly versatile intermediate, its physicochemical properties necessitate rigorous, self-validating safety protocols to mitigate operational risks 2[2].

Chemical Profile & Mechanistic Hazard Assessment

Understanding the causality behind a chemical's hazards is the first step in effective risk mitigation. Do not merely memorize the hazard codes; understand the molecular behavior driving them:

  • Combustibility (H227): As a Category 4 flammable liquid, it possesses an elevated flash point but remains a significant fire risk under heating or in the presence of sparks 1[1]. The causality here lies in its hydrocarbon-rich bicyclic structure, which readily oxidizes upon ignition.

  • Dermal and Ocular Toxicity (H315, H319): The molecule's lipophilic backbone allows it to easily partition into the lipid bilayers of the stratum corneum and corneal epithelium, while the polar ketone moiety disrupts cellular integrity, leading to pronounced irritation 1[1].

  • Central Nervous System (CNS) Depression (H336): Volatile organic compounds of this molecular weight (138.21 g/mol ) can cross the blood-brain barrier if inhaled in unventilated spaces, causing dizziness or drowsiness 1[1].

Quantitative Hazard Summary

Property / Hazard Value / GHS Classification Operational Implication
CAS Number 29927-85-3 Essential for SDS verification and inventory tracking.
Molecular Formula C9H14O Indicates high carbon content; supports combustibility profile.
Molecular Weight 138.21 g/mol Volatility requires strict engineering controls.
Flammability Flam. Liq. 4 (H227) Mandates the elimination of ignition sources and static discharge.
Tissue Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319) Requires impermeable barriers (nitrile) and ocular splash protection.

| Inhalation Toxicity | STOT SE 3 (H336) | Operations must be confined to a certified chemical fume hood. |

The PPE Matrix & Causality

Personal Protective Equipment (PPE) is not a mere checklist; it is a meticulously engineered barrier system designed to counter specific molecular threats.

  • Hand Protection: Standard nitrile gloves (minimum 4 mil thickness) are required. Causality: Nitrile provides excellent resistance against non-polar and slightly polar organic ketones, preventing the lipophilic permeation that causes H315 skin irritation. For prolonged handling (>15 minutes of continuous contact), double-gloving is mandatory.

  • Eye Protection: Tightly fitting chemical splash goggles. Causality: Standard safety glasses with side shields are insufficient against vapor accumulation or micro-droplet aerosolization, which can trigger H319 severe eye irritation.

  • Body Protection: A flame-resistant (FR) laboratory coat (e.g., Nomex) worn over natural fiber clothing. Causality: Synthetic clothing can melt into the skin if the H227 combustible liquid is accidentally ignited.

Operational Workflow: Aliquoting & Reaction Setup

To ensure both safety and scientific integrity, follow this self-validating protocol for transferring and utilizing Octahydro-1H-inden-1-one.

Step 1: Environmental Control & Preparation Ensure the chemical fume hood is operational with a verified face velocity of 80–120 feet per minute (fpm). Self-Validation: Check the digital flow monitor; a physical validation can be performed by holding a Kimwipe near the sash gap to confirm inward directional airflow.

Step 2: Equipment Grounding If transferring volumes larger than 250 mL, ground the source container and the receiving vessel. Causality: Flowing organic liquids generate static electricity, which can serve as an ignition source for H227 combustible vapors.

Step 3: Volumetric Transfer Utilize a gas-tight syringe or a positive displacement pipette. Self-Validation: Draw a small amount of inert gas into the syringe before pulling the liquid; if the plunger holds its position without retracting, the seal is intact, ensuring no vapor leakage during transfer.

Step 4: Inert Gas Purging Post-transfer, purge the primary reagent bottle with Argon or Nitrogen. Self-Validation: Route the exhaust gas through a mineral oil bubbler. A steady, gentle bubbling confirms the heavier-than-air Argon is successfully displacing the ambient oxygen, mitigating oxidative degradation and fire risk.

Spill Response & Waste Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent vapor accumulation and environmental contamination.

Step-by-Step Spill Response:

  • Evacuation & Ventilation: Step back, alert nearby personnel, and fully open the fume hood baffle to maximize extraction of H336-inducing vapors.

  • Containment: Surround the perimeter of the spill with an inert, non-combustible absorbent material such as diatomaceous earth or sand. Crucial: Never use paper towels, as they provide a high-surface-area fuel source for the combustible liquid.

  • Absorption & Validation: Apply the absorbent inward from the perimeter. Self-Validation: The spill is successfully neutralized when the mixture transitions entirely from a reflective liquid pool to a dry, non-adherent clumpy solid.

  • Collection: Use a non-sparking polypropylene dustpan and brush to collect the solid.

  • Disposal: Transfer the waste into a high-density polyethylene (HDPE) container. Label it strictly as "Hazardous Waste: Combustible Liquid, Organic Irritant (Octahydro-1H-inden-1-one)".

Waste Disposal Protocol: Do not dispose of Octahydro-1H-inden-1-one or its aqueous washings down the sink. All organic waste containing this compound must be segregated into dedicated non-halogenated organic waste carboys and disposed of via licensed high-temperature chemical incineration.

Safety Logic & Workflow Visualization

SafetyWorkflow A Pre-Operation: Hazard Assessment B Don PPE: Nitrile, Goggles, FR Coat A->B C Engineering Controls: Chemical Fume Hood B->C D Execution: Inert Gas Transfer C->D E Spill Detected? D->E F Spill Response: Inert Absorbent E->F Yes G Waste Disposal: Incineration (HDPE) E->G No F->G

Workflow for the safe handling, spill response, and disposal of Octahydro-1H-inden-1-one.

References

  • Title: octahydro-1H-inden-1-one — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.